3-Pyridazineacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridazin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHJUYXIHVKMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Novel 3-Pyridazineacetic Acid Derivatives: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of synthetic methodologies for novel 3-pyridazineacetic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide details key synthetic pathways, with a focus on the malonic ester synthesis route for the preparation of substituted 3-pyridazineacetic acids. Experimental protocols, data presentation in tabular format, and visualizations of reaction workflows are included to provide researchers, scientists, and drug development professionals with a practical resource for the synthesis of these target molecules.
Introduction: The Significance of Pyridazine Derivatives
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1][2] The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antihypertensive properties.[2][3]
The incorporation of an acetic acid moiety at the 3-position of the pyridazine ring offers a versatile scaffold for the development of novel therapeutic agents. The carboxylic acid group can participate in crucial binding interactions with biological targets and serves as a handle for further chemical modifications, enabling the exploration of structure-activity relationships. This guide focuses on the synthetic strategies to access these valuable this compound derivatives.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridazine ring. A prominent and versatile approach is the malonic ester synthesis, which allows for the introduction of the acetic acid side chain onto a pre-functionalized pyridazine core.
Malonic Ester Synthesis Route
The malonic ester synthesis is a robust method for the preparation of carboxylic acids.[4][5] In the context of this compound derivatives, this pathway typically involves three key steps:
-
Nucleophilic Aromatic Substitution: A suitably activated halopyridazine, such as 3,6-dichloropyridazine, undergoes a nucleophilic aromatic substitution (SNAr) reaction with a malonic ester, typically diethyl malonate, in the presence of a strong base.
-
Ester Hydrolysis: The resulting diethyl 2-(pyridazin-3-yl)malonate is then subjected to hydrolysis, usually under acidic or basic conditions, to convert the ester groups into carboxylic acids.
-
Decarboxylation: The intermediate malonic acid derivative readily undergoes decarboxylation upon heating to yield the final this compound derivative.[6]
This synthetic sequence is illustrated in the workflow diagram below.
Data Presentation
The following table summarizes the key transformation in the malonic ester synthesis route for a representative this compound derivative.
| Starting Material | Reagents and Conditions | Intermediate Product | Typical Yield (%) |
| 3,6-Dichloropyridazine | 1. Diethyl malonate, NaH, THF2. HCl (aq), Heat | Diethyl 2-(6-chloropyridazin-3-yl)malonate | 60-70 |
| Diethyl 2-(6-chloropyridazin-3-yl)malonate | HCl (conc.), Reflux | (6-Chloropyridazin-3-yl)acetic Acid | 85-95 |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of (6-chloropyridazin-3-yl)acetic acid, a representative example of a novel this compound derivative.
Synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate
Materials:
-
3,6-Dichloropyridazine
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere of nitrogen at 0 °C, a solution of diethyl malonate (1.1 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 3,6-dichloropyridazine (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford diethyl 2-(6-chloropyridazin-3-yl)malonate as a pale yellow oil.
Synthesis of (6-Chloropyridazin-3-yl)acetic Acid
Materials:
-
Diethyl 2-(6-chloropyridazin-3-yl)malonate
-
Concentrated hydrochloric acid
Procedure:
-
A solution of diethyl 2-(6-chloropyridazin-3-yl)malonate (1.0 eq.) in concentrated hydrochloric acid is heated at reflux for 6-8 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with cold diethyl ether and filtered to give the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) yields (6-chloropyridazin-3-yl)acetic acid as a white to off-white solid.
Mechanistic and Conceptual Visualizations
The following diagrams illustrate the mechanism of the key SNAr step and an alternative synthetic strategy.
An alternative approach for synthesizing related pyridazine acetic acid derivatives involves the N-alkylation of a pyridazinone ring. This is particularly useful for producing 2-substituted-3-oxo-pyridazineacetic acid derivatives.
Conclusion
The synthesis of novel this compound derivatives is an active area of research with significant potential for the discovery of new therapeutic agents. The malonic ester synthesis provides a reliable and adaptable route to a variety of substituted 3-pyridazineacetic acids. Further exploration of other synthetic methodologies, including cross-coupling reactions and direct C-H functionalization, will undoubtedly expand the accessible chemical space of this important class of compounds. This guide serves as a foundational resource for researchers embarking on the synthesis and development of novel this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Pyridazineacetic Acid
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide aims to provide a comprehensive overview of the physicochemical properties of 3-pyridazineacetic acid. However, a thorough search of the available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. The structural isomer, 3-pyridineacetic acid, is substantially more documented. This guide will address the properties of the parent pyridazine ring, provide a comparative analysis with the available data for 3-pyridineacetic acid, and outline the necessary experimental protocols for the full characterization of this compound.
Introduction: The Pyridazine Moiety
Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement of heteroatoms imparts unique physicochemical properties compared to its isomer, pyridine, which contains a single nitrogen atom. The pyridazine ring is characterized by its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, which are of significant interest in medicinal chemistry and drug design.[1] Derivatives of pyridazine have been shown to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5]
Structural Distinction: Pyridazine vs. Pyridine
It is crucial to distinguish between the pyridazine and pyridine cores. The presence of the second adjacent nitrogen atom in the pyridazine ring significantly alters the electron distribution, dipole moment, and hydrogen bonding capabilities compared to the pyridine ring. This directly impacts the physicochemical properties of their derivatives, such as acidity (pKa), lipophilicity (logP), and solubility.
Figure 1: Structural Comparison
Caption: Chemical structures of this compound and 3-pyridineacetic acid.
Physicochemical Properties of the Pyridazine Ring
While specific data for this compound is unavailable, the properties of the parent pyridazine molecule provide a foundational understanding.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂ | [6] |
| Molar Mass | 80.09 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Density | 1.107 g/cm³ | [6] |
| Melting Point | -8 °C | [6] |
| Boiling Point | 208 °C | [6] |
| Solubility in Water | Miscible | [6] |
The introduction of an acetic acid moiety at the 3-position is expected to significantly increase the melting point and aqueous solubility, and introduce acidic and basic pKa values.
Reference Data: Physicochemical Properties of 3-Pyridineacetic Acid
The following data for 3-pyridineacetic acid is provided for reference and comparative purposes. It is imperative to note that these values are not representative of this compound.
| Property | Value | Source |
| Identifier | ||
| CAS Number | 501-81-5 | |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Quantitative Data | ||
| Melting Point | 144-146 °C | |
| Boiling Point | 301.6±17.0 °C (Predicted) | |
| pKa (Strongest Acidic) | 3.59±0.10 (Predicted) | |
| pKa (Strongest Basic) | 4.97 (Predicted) | [2] |
| logP | -0.59 to 0.43 (Predicted) | [2] |
| Water Solubility | 58.3 g/L (Predicted) | [2] |
| Qualitative Data | ||
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO |
Experimental Protocols
As no specific experimental data for this compound is available, detailed protocols for its characterization would follow standard pharmaceutical profiling procedures.
Synthesis of this compound (Hypothetical)
A potential synthetic route could involve the oxidation of 3-methylpyridazine followed by functional group manipulation to yield the acetic acid derivative. A generalized workflow for the synthesis and purification is presented below.
Figure 2: General Synthetic and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of a target compound.
Determination of Physicochemical Properties
The following outlines standard experimental procedures for determining key physicochemical parameters.
Figure 3: Physicochemical Property Determination Workflow
Caption: Experimental workflow for determining key physicochemical properties.
4.2.1. pKa Determination
The acid dissociation constant (pKa) would be determined by potentiometric titration. A solution of this compound in water or a co-solvent system would be titrated with a standardized solution of sodium hydroxide. The pKa values would be calculated from the resulting titration curve.
4.2.2. logP Determination
The partition coefficient (logP), a measure of lipophilicity, would be determined using the shake-flask method. The compound would be partitioned between n-octanol and water. The concentration of the compound in each phase would be determined by UV-Vis spectroscopy or HPLC to calculate the logP value.
4.2.3. Solubility Measurement
Aqueous solubility would be measured by adding an excess of the solid compound to water and shaking the suspension until equilibrium is reached. The saturated solution would then be filtered, and the concentration of the dissolved compound determined by HPLC with UV detection.
Conclusion and Future Directions
There is a clear and significant gap in the scientific literature regarding the physicochemical properties of this compound. The data for the isomeric 3-pyridineacetic acid is well-documented but should not be used as a direct substitute due to the fundamental structural differences. It is recommended that future research efforts focus on the synthesis and comprehensive experimental characterization of this compound to elucidate its pKa, logP, solubility, and other key parameters. This foundational data is essential for any further investigation into its potential biological activity and application in drug discovery and development. The diverse pharmacological activities of other pyridazine derivatives suggest that this compound could be a molecule of significant interest.
References
Spectroscopic Analysis of Pyridazine-3-Carboxylic Acid: A Technical Guide
Disclaimer: Extensive searches for experimental spectroscopic data on 3-pyridazineacetic acid yielded no specific results. Due to this lack of available information, this guide focuses on the spectroscopic analysis of a structurally related analogue, pyridazine-3-carboxylic acid . This compound shares the core pyridazine ring and a carboxylic acid functional group, offering valuable insights into the spectroscopic characteristics of this class of molecules. The data presented herein is compiled from available literature and databases for pyridazine-3-carboxylic acid and should be considered as a reference for researchers, scientists, and drug development professionals working with similar chemical entities.
Introduction
Pyridazine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol . Its structure, featuring a pyridazine ring substituted with a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in various research and development applications. This guide provides a summary of its key spectroscopic features and the methodologies for their determination.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for pyridazine-3-carboxylic acid. It is important to note that some of this data is derived from studies on its coordination complexes, and as such, the values for the free acid are inferred and should be treated as estimations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid (Estimated)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4 | > 8.51 | Doublet of Doublets | Estimated to be downfield of the coordinated ligand's signal. |
| H-5 | > 7.93 | Doublet of Doublets | Estimated to be downfield of the coordinated ligand's signal. |
| H-6 | > 9.54 | Doublet of Doublets | Estimated to be downfield of the coordinated ligand's signal. |
| -COOH | Variable | Broad Singlet | Typically observed between 10-13 ppm, highly dependent on solvent and concentration. |
Note: The chemical shifts for the pyridazine ring protons are estimated based on the reported upfield shift upon coordination to a ruthenium(II) ion. The actual values for the free ligand are expected to be further downfield.[1]
Table 2: ¹³C NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-3 | ~150-155 | Shifted upon coordination. |
| C-4 | ~125-155 | Within the aromatic region for the pyridazine ring. |
| C-5 | ~125-155 | Within the aromatic region for the pyridazine ring. |
| C-6 | ~125-155 | Within the aromatic region for the pyridazine ring. |
| -COOH | ~165.24 | Estimated based on a reported +5.0 ppm downfield shift upon coordination to a metal ion.[1] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Pyridazine-3-Carboxylic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching |
| C-H (Aromatic) | 3100-3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | ~1733 | Strong | Stretching |
| C=C, C=N, N=N (Ring) | 1587-1436 | Medium-Strong | Stretching |
Note: The C=O stretching frequency is based on the reported value for the free ligand, which disappears upon coordination. The pyridazine ring vibrations are inferred from the region reported for its ruthenium complexes.[1][2]
Mass Spectrometry (MS)
No experimental mass spectrometry data for pyridazine-3-carboxylic acid was found in the searched literature. The table below provides its key mass-related properties.
Table 4: Mass Spectrometry Data for Pyridazine-3-Carboxylic Acid
| Parameter | Value |
| Molecular Formula | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol |
| Exact Mass | 124.0273 g/mol |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of pyridazine-3-carboxylic acid are not explicitly available. However, based on standard laboratory practices and information from related studies, the following methodologies can be applied.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of pyridazine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base for solubility). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons.
-
ESI-MS: Infuse the sample solution into the ESI source to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can provide additional structural information.
Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of a solid organic compound like pyridazine-3-carboxylic acid.
References
In-Depth Technical Guide: 3-Pyridazineacetic Acid (CAS No. 933734-89-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-pyridazineacetic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, potential biological activities, and relevant experimental insights.
Chemical Identity and Properties
This compound, identified by the CAS number 933734-89-5, is a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the acetic acid moiety at the 3-position of the pyridazine ring imparts specific chemical characteristics relevant to its potential applications in drug design and development.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Source |
| CAS Number | 933734-89-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| pKa | 3.895 | [1] |
| XLogP | 0.104 | [1] |
| Heavy Atom Count | 10 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Topological Polar Surface Area | 63.080 Ų | [1] |
Synthesis and Derivatization
Biological Activity and Potential Applications
The pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial
-
Anti-inflammatory
-
Anticancer
-
Antihypertensive
Monoamine Oxidase (MAO) Inhibition
A key area of investigation for pyridazine derivatives is their potential as monoamine oxidase (MAO) inhibitors. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.
Research has shown that derivatives of pyridazinylacetic acid can act as selective inhibitors of MAO-A.[1] This selectivity is a critical aspect of drug design, as it can minimize side effects associated with non-selective MAO inhibition. The exploration of this compound as a scaffold for novel MAO inhibitors is a promising avenue for drug discovery.
Logical Relationship of MAO Inhibition
References
Exploratory Screening of 3-Pyridazineacetic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the reported biological activities of derivatives of 3-pyridazineacetic acid. Extensive literature searches did not yield any direct studies on the bioactivity of the parent compound, this compound. The following data and protocols pertain to structurally related pyridazine and pyridazinone analogues.
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide focuses on the exploratory screening of the bioactivity of compounds structurally related to this compound, with a primary emphasis on their anti-inflammatory and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the pyridazine core.
Anti-inflammatory Activity of Pyridazine Derivatives
Several derivatives of pyridazinone, a close structural analogue of this compound, have been synthesized and evaluated for their anti-inflammatory effects. The primary mechanism of action investigated for these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 5a | 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4-phenylpyridazin-3(2H)-one | >12.88 | 0.77 | >16.70 | [2] |
| 5f | 6-(4-Methoxyphenyl)-2,4-diphenylpyridazin-3(2H)-one | >25.32 | 1.89 | >13.38 | [2] |
| Celecoxib | Standard COX-2 Inhibitor | 12.96 | 0.35 | 37.03 | [2] |
| Indomethacin | Standard NSAID | 0.21 | 0.42 | 0.50 | [2] |
Table 1: In vitro COX-1 and COX-2 inhibition data for selected pyridazinone derivatives.
In addition to direct enzyme inhibition, the anti-inflammatory effects of these compounds have been assessed by measuring their impact on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
| Compound | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |
| 5a | 10 µM | 87 | 76 | [2] |
| 5f | 10 µM | 35 | 32 | [2] |
| Celecoxib | 10 µM | 67 | 81 | [2] |
Table 2: Inhibition of pro-inflammatory cytokine production by pyridazinone derivatives in LPS-induced RAW264.7 macrophages.
Antimicrobial Activity of Pyridazine Derivatives
The pyridazine nucleus is also a constituent of various compounds with demonstrated antimicrobial properties. The following tables present the Minimum Inhibitory Concentration (MIC) values of several pyridazinone and pyrazine carboxamide derivatives against a panel of pathogenic bacteria.
Quantitative Antimicrobial Data
| Compound | Structure | S. aureus (MRSA) MIC (µM) | E. coli MIC (µM) | A. baumannii MIC (µM) | P. aeruginosa MIC (µM) | Reference | |---|---|---|---|---|---| | 3 | 6-(4-chlorophenyl)-4-phenyl-2H-pyridazin-3-one | 4.52 | >36.21 | >36.21 | >36.21 |[3] | | 7 | 4-(4-fluorobenzyl)-6-phenyl-2H-pyridazin-3-one | 7.8 | 7.8 | 7.8 | >31.2 |[3] | | 13 | 2-(5-(4-fluorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | >31.2 | >31.2 | 3.74 | 7.48 |[3] | | Amikacin | Standard Antibiotic | - | - | - | - |[3] |
Table 3: Minimum Inhibitory Concentrations (MIC) of selected pyridazinone derivatives.
| Compound | Structure | M. tuberculosis H37Rv MIC (µg/mL) | E. faecalis MIC (µM) | S. aureus MIC (µM) | Reference | |---|---|---|---|---| | 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | >100 | >100 |[4] | | 9 | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 6.25 | >100 | >100 |[4] | | Pyrazinamide | Standard Antitubercular Drug | - | - | - |[4] |
Table 4: Minimum Inhibitory Concentrations (MIC) of selected pyrazine-2-carboxamide derivatives.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and extension of these findings.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the in vivo acute anti-inflammatory activity of a compound.
Protocol:
-
Male Wistar rats (180-220 g) are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, vehicle (control), or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Croton Oil-Induced Ear Edema in Mice
This is another common model for evaluating acute topical or systemic anti-inflammatory activity.
Protocol:
-
Male Swiss mice (20-25 g) are used.
-
A solution of croton oil (e.g., 2.5% v/v) in a suitable solvent (e.g., acetone) is prepared as the irritant.[6]
-
The test compound or standard drug (e.g., dexamethasone) is applied topically to the inner surface of the right ear. The left ear receives the vehicle alone.[6]
-
After a short interval (e.g., 15-30 minutes), the croton oil solution is applied to the same ear.
-
After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section is removed from both ears using a biopsy punch.
-
The weight of the ear punch from the right ear is compared to that of the left ear to determine the degree of edema. The percentage of inhibition is calculated by comparing the treated group with the control group.
Agar Dilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Protocol:
-
A series of agar plates containing two-fold dilutions of the test compound are prepared. This is achieved by adding the appropriate volume of a stock solution of the compound to molten Mueller-Hinton agar before pouring the plates.[7][8]
-
A standardized inoculum of the test bacterium (e.g., 10^4 CFU/spot) is prepared.[7]
-
The bacterial inoculum is spotted onto the surface of each agar plate, including a control plate with no compound.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[7]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[7]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).
Cyclooxygenase (COX) Signaling Pathway
The COX pathway is a major target for anti-inflammatory drugs. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
In Silico Modeling of 3-Pyridazineacetic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 3-pyridazineacetic acid, a heterocyclic compound with potential for pharmaceutical development. Given the limited direct research on this specific molecule, this document outlines a robust computational strategy based on established methodologies for analogous pyridazine derivatives. Pyridazine-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects, making this compound a molecule of significant interest for virtual screening and rational drug design.[1][2][3][4]
Introduction to this compound
This compound belongs to the pyridazine class of nitrogen-containing heterocycles.[5] The pyridazine ring is known for its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for drug-target interactions.[5] The acetic acid moiety adds a carboxylic acid group, which can participate in further hydrogen bonding and may influence the compound's pharmacokinetic properties.
Physicochemical Properties (Predicted)
While experimental data for this compound is scarce, its properties can be predicted using computational tools. These predictions are essential for initial assessment and for parameterizing in silico models.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | ~138.12 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | < 1.0 | Indicates good aqueous solubility. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |
| Polar Surface Area | ~60 Ų | Influences membrane permeability and bioavailability. |
In Silico Modeling Workflow
A systematic in silico approach is critical for exploring the therapeutic potential of this compound. The following workflow outlines the key computational experiments.
Caption: A typical in silico workflow for drug discovery.
Detailed Methodologies and Data Presentation
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, potential targets can be inferred from studies on its derivatives, which have shown activity against various proteins, including muscarinic acetylcholine receptors, DNA, and α1a-adrenoceptors.[6][7][8]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate different conformers of the ligand.
-
-
Docking Simulation:
-
Analysis of Results:
-
Rank the poses based on their docking scores (binding affinity).
-
Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
Hypothetical Docking Results
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Muscarinic Acetylcholine Receptor (5CXV) | -7.5 | TYR104, ASN381 | Hydrogen Bond |
| DNA (6BNA) | -6.8 | DG12, DC13 | Hydrogen Bond, Pi-Stacking |
| α1a-Adrenoceptor (Homology Model) | -8.2 | PHE308, PHE312 | Hydrophobic, Pi-Stacking |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. A 2D- or 3D-QSAR study would be invaluable for optimizing the this compound scaffold.[10][11]
Experimental Protocol: QSAR Modeling
-
Dataset Preparation:
-
Synthesize or computationally design a series of this compound derivatives with varying substituents.
-
Obtain experimental data for their biological activity (e.g., IC50 values).
-
-
Descriptor Calculation:
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the QSAR model.[12]
-
-
Model Validation:
-
Validate the model using internal (cross-validation) and external (test set) validation techniques.
-
Evaluate the statistical quality of the model using parameters like R², Q², and RMSE.
-
Example QSAR Model Statistics
| Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset. |
| R² | 0.85 | Coefficient of determination for the training set. |
| Q² (LOO) | 0.72 | Cross-validated R² for the training set. |
| R² (pred) | 0.78 | R² for the external test set. |
| F-statistic | 45.6 | Statistical significance of the model. |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the docked pose.[7]
Experimental Protocol: MD Simulation
-
System Setup:
-
Use the best-ranked docked pose of the this compound-protein complex.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (300 K).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS or AMBER.[7]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Hypothetical Signaling Pathway Involvement
Based on the known activities of pyridazine derivatives, a compound derived from this compound could potentially modulate signaling pathways involved in inflammation or cell proliferation. For instance, it might act as a kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial in the early stages of drug discovery to minimize late-stage failures.
Key ADMET Parameters and Their Significance
| Parameter | Desired Range/Value | Significance |
| Absorption | ||
| Oral Bioavailability | > 30% | Efficiency of drug absorption after oral administration. |
| Caco-2 Permeability | > 1 x 10⁻⁶ cm/s | Predicts intestinal absorption. |
| Distribution | ||
| Plasma Protein Binding | < 90% | The unbound fraction is pharmacologically active. |
| Blood-Brain Barrier Penetration | LogBB > 0.3 for CNS drugs | Ability to cross the blood-brain barrier. |
| Metabolism | ||
| CYP450 Inhibition | Non-inhibitor | Avoidance of drug-drug interactions. |
| Excretion | ||
| Half-life (t½) | 2-12 hours | Determines dosing frequency. |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | Reduces the risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Indicates no potential for carcinogenicity. |
Conclusion
While this compound itself is not extensively studied, the wealth of research on related pyridazine derivatives provides a solid foundation for its in silico investigation. The computational strategies outlined in this guide, from molecular docking and QSAR to MD simulations and ADMET prediction, offer a powerful and cost-effective approach to exploring its therapeutic potential. By systematically applying these methods, researchers can generate valuable insights to guide the synthesis and experimental testing of novel drug candidates based on the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Screening of Novel Pyridazine Analogs as M...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Synthesis and Characterization of Pyridazine-Based Compounds: A Technical Guide
Introduction: The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3][4][5] The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring make it a privileged structure for designing molecules that can effectively interact with biological targets.[6] This guide provides an in-depth overview of the primary synthetic routes to pyridazine-based compounds, critical characterization techniques, and their applications, tailored for researchers and professionals in drug development.
I. Synthesis of Pyridazine-Based Compounds
The construction of the pyridazine core and its subsequent functionalization can be achieved through several strategic approaches, from classical cyclocondensation reactions to modern metal-catalyzed cross-couplings.
Cyclocondensation Reactions
One of the most fundamental and widely used methods for synthesizing pyridazinone derivatives involves the cyclocondensation of a 1,4-dicarbonyl compound, or its synthetic equivalent like a γ-keto acid, with hydrazine or its derivatives.[7][8] This approach is highly versatile, allowing for the introduction of various substituents on the resulting pyridazine ring. A common pathway involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form a β-aroylpropionic acid, which is then cyclized with hydrazine hydrate.[7]
Caption: General workflow for pyridazine synthesis via cyclocondensation reaction.
Cycloaddition Reactions
Cycloaddition reactions provide a powerful tool for constructing pyridazine rings and their fused derivatives. The inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reaction is particularly useful, where an electron-deficient diazine, such as a substituted 1,2,4,5-tetrazine or even a pyridazine itself, reacts with an electron-rich dienophile.[9][10] This is often followed by a retro-Diels-Alder reaction that expels a small molecule like nitrogen gas to yield the aromatic pyridazine ring. Additionally, [3+2] cycloaddition reactions using pyridazinium ylides are employed to synthesize fused systems like pyrrolo[1,2-b]pyridazines.[11]
Metal-Catalyzed Cross-Coupling Reactions
For the derivatization and functionalization of a pre-formed pyridazine ring, palladium-catalyzed cross-coupling reactions are indispensable.[12] Halogenated pyridazines (chloro-, bromo-, or iodo-) serve as excellent substrates for reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings.[12][13][14] These methods allow for the late-stage introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which is highly advantageous for building libraries of compounds for structure-activity relationship (SAR) studies.[12]
Caption: Functionalization of the pyridazine core via Pd-catalyzed cross-coupling.
II. Characterization of Pyridazine-Based Compounds
The unambiguous identification and structural elucidation of newly synthesized pyridazine compounds rely on a combination of modern analytical techniques.
Caption: A typical workflow for the characterization of pyridazine compounds.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. The protons on the pyridazine ring typically appear in the aromatic region of the ¹H NMR spectrum (~7.5-9.5 ppm).[15] The chemical shifts and coupling patterns provide definitive information about the substitution pattern. ¹³C NMR reveals the chemical environment of each carbon atom, with carbonyl carbons in pyridazinone rings appearing around 158-165 ppm.[16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For pyridazinone derivatives, a strong absorption band for the C=O stretch is typically observed between 1640-1740 cm⁻¹.[16] The N-H stretching vibration in N-unsubstituted pyridazinones appears in the range of 3200-3300 cm⁻¹.[16] Aromatic C-H and C=C/C=N stretching bands are also characteristic.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[16] The fragmentation pattern can also offer valuable structural clues.
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides unequivocal proof of structure, including the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[19][20][21] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state.[22]
III. Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of various pyridazine derivatives, compiled from the literature.
Table 1: Synthesis of Selected Pyridazinone Derivatives
| Starting Material(s) | Reaction Type | Product | Yield (%) | m.p. (°C) | Reference |
|---|---|---|---|---|---|
| β-Benzoylpropionic acid, Hydrazine hydrate | Cyclocondensation | 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | - | - | [7] |
| 3-Arylmethylene-5-aryl-2(3H)-furanone, Hydrazine hydrate | Ring Opening/Cyclization | 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-one | - | - | [2] |
| 3-Chloro-6-phenylpyridazine, Thiophene-2-boronic acid | Suzuki-Miyaura Coupling | 3-Phenyl-6-(thiophen-2-yl)pyridazine | High | - | [13] |
| 4-Oxo-4-phenylbutanoic acid, Hydrazine hydrate | Cyclocondensation | 6-Phenylpyridazin-3(2H)-one | - | - |[16] |
Table 2: Spectroscopic Data for Representative Pyridazine Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
|---|---|---|---|---|
| 4-(2-Nitrobenzyl)-6-phenylpyridazin-3(2H)-one | 8.21 (d, Ar-H), 8.03 (s, H-pyr), 3.97 (s, CH₂) | 161.09 (C=O), 148.32, 144.64, 141.94 (Ar-C), 35.40 (CH₂) | 3200 (NH), 1646 (C=O) | [16] |
| 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one | 7.88 (s, H-pyri), 7.78-7.17 (m, Ar-H), 2.94 (s, CH₂), 10.82 (s, NH) | 161.84 (C=O), 158.31, 144.20, 142.41 (Ar-C), 35.31 (CH₂) | 3296 (NH), 1740 (C=O) | [16] |
| 5-Substituted pyrido[2,3-d]pyridazin-8(7H)-one | 13.0-11.70 (s, NH) | 158 (C=O) | 3070-3500 (NH), 1540-1680 (C-N) |[17] |
Table 3: X-ray Crystallographic Data for Selected Pyridazine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,6-Dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione | C₈H₆Cl₂N₄O₂ | Monoclinic | P2₁/n | 9.189 | 5.546 | 10.230 | 109.82 | [19] |
| 1,4,5,8-Tetramethoxypyridazino[4,5-d]pyridazine | C₁₀H₁₂N₄O₄ | Monoclinic | P2₁/n | 4.312 | 16.826 | 7.727 | 101.01 | [20] |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | C₁₁H₇ClN₄ | Monoclinic | P2₁/c | 3.817 | 13.533 | 19.607 | 93.40 |[21] |
IV. Experimental Protocols
Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones[5][8]
-
Step A: Synthesis of β-Aroylpropionic Acid. To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add succinic anhydride. Add the appropriate aromatic hydrocarbon (e.g., benzene) dropwise while maintaining the temperature. Reflux the mixture for a specified time. After cooling, pour the reaction mixture onto crushed ice and concentrated HCl. The resulting solid, the β-aroylpropionic acid, is filtered, washed with water, and recrystallized.
-
Step B: Cyclization. A mixture of the β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 3-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[13][14]
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the chloropyridazine derivative (1 equivalent), the aryl or heteroarylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Heat the reaction mixture to reflux (80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
V. Biological Activity and Signaling Pathways
Pyridazine derivatives are known to interact with a multitude of biological targets. For instance, certain pyridazin-3-amine analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[1] By inhibiting VEGFR-2, these compounds can block downstream signaling cascades, thereby preventing the formation of new blood vessels required for tumor growth.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine analogs.
Table 4: Anticancer Activity of Selected Pyridazine Analogs
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Pyridazin-3-amine Analogs | Various Cancer Cells | IC₅₀ | Varies | [1] |
| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC | 3.74 - 8.92 | [16] |
| Chloro Pyridazines | E. coli, P. aeruginosa, S. marcescens | MIC | 0.892 - 3.744 |[23] |
Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are common metrics for potency.
Conclusion
The pyridazine scaffold remains a highly productive platform for the discovery of new therapeutic agents. The synthetic versatility, enabled by both classical and modern organic chemistry methodologies, allows for extensive exploration of its chemical space. A thorough characterization using a suite of analytical techniques is paramount to confirming the structure and purity of these novel compounds. As our understanding of the molecular targets of pyridazine-based drugs deepens, the rational design and synthesis of next-generation therapeutics will continue to be a vibrant and important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. scispace.com [scispace.com]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 19. journals.iucr.org [journals.iucr.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. growingscience.com [growingscience.com]
- 22. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of pyridazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, antihypertensive, anticonvulsant, and herbicidal properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action, including relevant signaling pathways.
Anticancer Activity
Pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The anticancer efficacy of various pyridazine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.
Table 1: Anticancer Activity of Representative Pyridazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridazinone-based diarylurea derivative 10l | A549/ATCC (Lung Carcinoma) | 1.66 - 100 | - | - |
| Pyridazinone-based diarylurea derivative 17a | A549/ATCC (Lung Carcinoma) | 1.66 - 100 | - | - |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4e | MCF-7 (Breast Cancer) | 1 - 10 | 5-Fluorouracil | - |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4f | SK-MEL-28 (Melanoma) | 1 - 10 | Etoposide | - |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2, HepG2, MCF-7, A375 | 11 - 13 | Doxorubicin | - |
Note: This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, refer to the cited literature.
Key Signaling Pathways in Anticancer Activity
The anticancer effects of pyridazine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression. One such pathway is the c-Jun N-terminal kinase (JNK) pathway, which plays a pivotal role in cell proliferation, apoptosis, and inflammation.
Caption: Inhibition of the JNK signaling pathway by pyridazine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions as in step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Antimicrobial Activity
Pyridazine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Representative Pyridazine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyridazinone-based diarylurea derivative 10h | Staphylococcus aureus | 16 | - | - |
| Pyridazinone-based diarylurea derivative 8g | Candida albicans | 16 | - | - |
| Chloro derivatives of pyridazines | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |
| Pyridazinium compounds | Pseudomonas aeruginosa, Candida albicans | - | - | - |
| Pyridazinone derivative IIIa | S. pyogen, E. coli | - | Gentamycin/Ceftizoxime/Ampicillin | - |
Note: The specific MIC values for some compounds were not available in the provided search results, but their significant activity was noted.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridazine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the compound dilutions with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Pyridazine derivatives have shown potent anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of pyridazine derivatives is frequently assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Table 3: Anti-inflammatory Activity of Representative Pyridazine Derivatives
| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) COX-1/COX-2 | Reference Compound | IC50 (µM) | SI |
| Pyridazine derivative 6b | COX-2 | 0.18 | 6.33 | Celecoxib | 0.35 | - |
| Pyridazine derivative 4c | COX-2 | 0.26 | - | Celecoxib | 0.35 | - |
| Pyridazinone derivative 5a | COX-2 | 0.77 | 16.70 | Indomethacin | 0.42 | 0.50 |
| Pyridazinone derivative 5f | COX-2 | 1.89 | 13.38 | Celecoxib | 0.35 | 37.03 |
| Pyrido[2,3-d]pyridazine-2,8-dione 7c | COX-1/COX-2 | - | Dual inhibitor | - | - | - |
Key Signaling Pathways in Anti-inflammatory Activity
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory agents, including certain pyridazine derivatives, exert their effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by pyridazine derivatives.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Workflow:
Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.
Detailed Steps:
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions. Reconstitute the human recombinant COX-2 enzyme.
-
Inhibitor Preparation: Dissolve test pyridazine derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add the reaction mix (assay buffer, probe, and cofactor) to wells designated for enzyme control, inhibitor control (e.g., celecoxib), and test samples.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Inhibitor Addition: Add the diluted test inhibitors and control inhibitor to their respective wells.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm.
-
Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
Other Significant Biological Activities
Beyond the major areas detailed above, pyridazine derivatives have demonstrated a range of other important biological activities.
Antiviral Activity
Certain pyridazine derivatives have shown promising antiviral activity, particularly against Hepatitis A Virus (HAV).
Table 4: Antiviral Activity of a Representative Pyridazine Derivative
| Compound/Derivative | Virus | Activity Metric | Value |
| 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][3]triazine-3(4H)-thione | Hepatitis A Virus (HAV) | IC50 | Potent (specific value not provided in abstracts) |
Hepatitis A Virus (HAV) Replication Cycle:
Caption: Simplified Hepatitis A Virus (HAV) replication cycle and a potential point of inhibition.
Antihypertensive Activity
Pyridazine derivatives have been investigated for their potential to lower blood pressure, often through the inhibition of the Angiotensin-Converting Enzyme (ACE).
Table 5: Antihypertensive Activity of a Representative Pyridazinone Derivative
| Compound/Derivative | Assay | IC50 | Reference Drug | IC50 |
| Pyridazinone derivative (6) | ACE Inhibition | 5.78 µg/mL | Lisinopril | 0.85 µg/mL |
Angiotensin-Converting Enzyme (ACE) Signaling Pathway:
Caption: Inhibition of the Angiotensin-Converting Enzyme (ACE) by pyridazine derivatives.
Anticonvulsant Activity
Several pyridazine derivatives have demonstrated protective effects in animal models of epilepsy, suggesting their potential as anticonvulsant agents.
Table 6: Anticonvulsant Activity of Representative Pyridazine Derivatives
| Compound/Derivative | Test | ED50 (mg/kg) |
| 3-ureidopyridazine 7 | MES | 6.2 - 22.0 |
| Triazolopyridazine 16 | MES | 6.2 - 22.0 |
| Triazolopyridazine 18 | MES | 6.2 - 22.0 |
| Triazolopyridazine 21 | MES | 6.2 - 22.0 |
| Triazolopyridazine 25 | MES | 6.2 - 22.0 |
| N-m-chlorophenyl-[1][2][3]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 |
Herbicidal Activity
Certain pyridazine derivatives exhibit potent herbicidal activity, primarily through the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.
Table 7: Herbicidal Activity of a Representative Pyridazine Derivative
| Compound/Derivative | Target Weeds | Activity |
| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL (pre-emergence) |
Carotenoid Biosynthesis Pathway and PDS Inhibition:
Caption: Inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway by pyridazine herbicides.
Conclusion
The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and agrochemicals. The diverse biological activities highlighted in this guide underscore the importance of this heterocyclic core in medicinal and agricultural chemistry. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field, facilitating further exploration and development of pyridazine-based compounds with enhanced efficacy and safety profiles. Future research will likely focus on elucidating more detailed mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.
References
The Pharmacological Landscape of Pyridazines and Pyridazinones: A Technical Guide
An in-depth exploration of the diverse biological activities of pyridazine and pyridazinone scaffolds, offering insights for researchers and drug development professionals.
The six-membered heterocyclic rings of pyridazine and its oxidized form, pyridazinone, are considered "wonder nuclei" in medicinal chemistry.[1] Their unique structural features, including two adjacent nitrogen atoms, allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the key biological effects of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular properties. Detailed experimental protocols for evaluating these activities are provided, along with a summary of quantitative data and visual representations of relevant signaling pathways.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyridazine and pyridazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
A significant number of pyridazinone-based compounds have been designed as surrogates for existing anticancer drugs like sorafenib, targeting pathways involved in tumor growth and angiogenesis.[3] One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] Inhibition of VEGFR-2 by pyridazinone derivatives can effectively block the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[3][8]
Another important target for pyridazine-based anticancer agents is the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10] This pathway is involved in various cellular processes, including proliferation, apoptosis, and inflammation. Certain 3,6-disubstituted pyridazine derivatives have been shown to downregulate JNK1 gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[9]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line(s) | IC50 / % Inhibition | Reference(s) |
| Pyridazinone-based diarylurea derivatives | VEGFR-2 | Melanoma, NSCLC, Prostate, Colon | GI% ranging from 62.21% to 100.14% | [3] |
| 3,6-disubstituted pyridazine derivatives | JNK1 | NCI-60 cancer cell lines | Not specified | [9] |
| Pyridazinoquinazoline derivatives | VEGFR-2 | Human liver cancer (HEPG-2) | Significant antitumor activity | [8] |
| Bis([1][2][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | Not specified | IC50 of 3.7 nM for compound 23j | [12] |
| Pyridazinone derivative (Compound 5b) | VEGFR-2 | Colon cancer (HCT-116) | IC50 = 30.3 µM; 92.2% enzyme inhibition | [6] |
Experimental Protocols: Anticancer Activity Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine/pyridazinone compounds. Include a vehicle control.[16]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[17]
-
Preparation: Prepare serial dilutions of the test compounds.
-
Enzyme and Inhibitor Incubation: Add the VEGFR-2 enzyme to the wells of a 96-well plate, followed by the diluted inhibitor or vehicle control. Incubate for approximately 10 minutes.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.[17]
-
Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.[17]
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[17]
Signaling Pathway Diagrams
Caption: JNK Signaling Pathway and Inhibition by Pyridazine Derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyridazine and pyridazinone derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[5][18] The antimicrobial efficacy is often attributed to the specific substitutions on the pyridazine ring. For instance, chloro derivatives of pyridazines have shown potent antibacterial activity against Gram-negative bacteria like E. coli and P. aeruginosa.[19]
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyridazinone-based diarylurea derivative (10h) | Staphylococcus aureus | 16 | [3][5] |
| Pyridazinone-based diarylurea derivative (8g) | Candida albicans | 16 | [3][5] |
| Chloro derivatives of pyridazines | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 | [19] |
| Pyridazin-3-one derivatives (I and IV) | S. aureus, S. epidermidis | Good activity | [20] |
| Novel Pyridazinone derivatives (7 and 13) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[21]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the pyridazine/pyridazinone compounds in a suitable growth medium (e.g., Nutrient Broth) in a 96-well microplate.[21]
-
Inoculation: Inoculate each well with the microbial suspension.[21]
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).[21] The use of an indicator dye like AlamarBlue can aid in determining viability.[3]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine and pyridazinone derivatives have been investigated as potential anti-inflammatory agents, with some demonstrating potent activity, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22]
The primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[24] By selectively inhibiting COX-2, pyridazinone derivatives can effectively reduce inflammation.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Assay | Result | Reference(s) |
| Pyridazine and Pyridazinone derivatives (4a and 9d) | Carrageenan-induced paw edema | More potent than indomethacin | [22] |
| 2,6-disubstituted pyridazin-3(2H)-one derivatives (6a and 16a) | Carrageenan-induced paw edema | % inhibition of edema 82.5 and 84, respectively | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[25][26]
-
Animal Model: Use rats or mice.
-
Compound Administration: Administer the test compound (pyridazine/pyridazinone derivative) or a reference drug (e.g., indomethacin) orally or intraperitoneally.[18][27]
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the subplantar region of the right hind paw of the animal.[18][27]
-
Measurement of Edema: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[26]
-
Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[18]
Signaling Pathway Diagram
Caption: COX-2 Pathway in Inflammation and its Inhibition.
Cardiovascular Activity: Modulating Vascular Tone and Cardiac Function
Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, particularly hypertension and heart failure.[28][29] Many of these compounds act as vasodilators, relaxing the smooth muscle of blood vessels and leading to a decrease in blood pressure.[30]
Some pyridazinone-based compounds exert their cardiovascular effects by inhibiting phosphodiesterase III (PDE-III), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[28] Increased cAMP levels lead to positive inotropic effects (increased heart muscle contraction) and vasodilation.
Quantitative Data: Cardiovascular Activity
| Compound Class | Activity | EC50 / IC50 | Reference(s) |
| 6-phenyl-3-pyridazinone based derivatives (acid 5, ester 4, 4-methoxyphenylhydrazide 10c) | Vasorelaxant | EC50 = 0.339, 1.225, and 1.204 µM, respectively | [30] |
| Pyridazinone derivative (Compound 6) | ACE Inhibitory Activity | IC50 = 5.78 µg/mL | [29][31] |
| 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives (16, 19, 24, 30, 39, 42, 45) | Antihypertensive | Good activity | [32] |
Experimental Protocol: In Vivo Antihypertensive Activity
The tail-cuff method is a non-invasive technique to measure blood pressure in rodents.[30][32]
-
Animal Model: Use spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension has been induced.
-
Acclimatization: Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment.
-
Compound Administration: Administer the test pyridazinone derivative orally or via another appropriate route.
-
Blood Pressure Measurement: Measure the systolic and diastolic blood pressure and heart rate at various time points after compound administration using the tail-cuff method.
-
Data Analysis: Compare the changes in blood pressure in the treated groups to a vehicle-treated control group.
Conclusion
The pyridazine and pyridazinone scaffolds represent a rich source of pharmacologically active compounds with diverse therapeutic potential. Their versatility allows for the development of derivatives with potent and selective activities against a range of diseases, including cancer, microbial infections, inflammatory disorders, and cardiovascular conditions. The information presented in this guide, including the summarized quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of these remarkable heterocyclic systems. Further exploration and optimization of these scaffolds are likely to yield novel and effective therapeutic agents in the future.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 8. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. ijrpc.com [ijrpc.com]
- 22. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. kumc.edu [kumc.edu]
- 29. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 30. ijpsr.com [ijpsr.com]
- 31. orientjchem.org [orientjchem.org]
- 32. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Isomers of Pyridopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridopyridazine scaffold, a fused heterocyclic system consisting of a pyridine ring fused to a pyridazine ring, represents a versatile and privileged structure in medicinal chemistry. The existence of eight possible structural isomers, each with a unique arrangement of nitrogen atoms, gives rise to a diverse chemical space with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of various pyridopyridazine isomers, with a focus on their potential as therapeutic agents. Quantitative data on their biological activities are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to facilitate further research and drug development in this promising area.
Introduction to Pyridopyridazine Isomers
Pyridopyridazines are bicyclic heteroaromatic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse pharmacological properties.[1] The introduction of nitrogen atoms into the bicyclic scaffold significantly influences the electronic distribution, physicochemical properties, and biological activity of the resulting molecules.[1] There are eight structural isomers of pyridopyridazine, each with a distinct nitrogen arrangement that impacts its three-dimensional shape and ability to interact with biological targets.[1] These isomers include pyrido[2,3-c]pyridazine, pyrido[3,2-c]pyridazine, pyrido[3,4-c]pyridazine, pyrido[4,3-c]pyridazine, pyrido[2,3-d]pyridazine, pyrido[3,4-d]pyridazine, pyrido[4,3-d]pyridazine, and pyrido[3,2-d]pyridazine.
The therapeutic potential of pyridopyridazine derivatives is broad, with reported activities including antitumor, anti-inflammatory, antimicrobial, analgesic, and effects on the central nervous system.[1] They have been identified as inhibitors of various enzymes, such as kinases and phosphodiesterases, and as ligands for receptors like the GABA-A receptor.[1][2] The specific isomeric form of the pyridopyridazine core is a critical determinant of its biological activity and selectivity.
Synthesis of Pyridopyridazine Derivatives
The synthesis of pyridopyridazine isomers can be achieved through various strategies, often starting from appropriately substituted pyridine or pyridazine precursors. The choice of synthetic route depends on the desired isomeric scaffold and substitution pattern.
General Synthetic Strategies
Common synthetic approaches involve condensation reactions, cyclizations, and functional group interconversions. For instance, the synthesis of pyrido[3,4-c]pyridazine derivatives can be achieved from substituted pyridines via reactions like the Widman-Stoermer synthesis or the Japp-Klingemann reaction.[2] Another approach involves starting from pyridazine derivatives and constructing the fused pyridine ring.[2] Diels-Alder reactions have also been employed to construct the bicyclic framework.[2]
Experimental Protocol: Synthesis of a Pyrido[3,4-c]pyridazine-6,8-dione Derivative
This protocol describes the synthesis of a substituted pyrido[3,4-c]pyridazine-6,8-dione from an N-substituted pyridinedione and an arylidenemalononitrile, as adapted from the literature.[2]
Materials:
-
N-substituted 3-cyano-4-methyl-2,6-dioxopyridine
-
Arylidenemalononitrile
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of the N-substituted 3-cyano-4-methyl-2,6-dioxopyridine (1 mmol) and the appropriate arylidenemalononitrile (1 mmol) is suspended in ethanol (20 mL).
-
A catalytic amount of piperidine (0.1 mmol) is added to the suspension.
-
The reaction mixture is heated at reflux for 4-6 hours, during which time the reactants dissolve and a new solid may precipitate.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrido[3,4-c]pyridazine-6,8-dione derivative.[2]
-
The final product is characterized by spectroscopic methods such as NMR and mass spectrometry.
Characterization of Pyridopyridazine Isomers
The unambiguous identification and characterization of pyridopyridazine isomers are crucial for structure-activity relationship (SAR) studies. A combination of spectroscopic techniques is typically employed.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the substitution pattern on the pyridopyridazine core. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the relative positions of substituents and nitrogen atoms.[3] 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish connectivity within the molecule.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds, confirming their molecular formula.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming the isomeric form and providing insights into its conformation and intermolecular interactions in the solid state.[6][7]
Experimental Protocol: NMR and Mass Spectrometry Characterization
Sample Preparation:
-
For NMR analysis, dissolve 5-10 mg of the purified pyridopyridazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
For HRMS analysis, prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Perform 2D NMR experiments (COSY, HMQC, HMBC) as needed to assign all proton and carbon signals.
-
Obtain the high-resolution mass spectrum using an ESI-TOF or Orbitrap mass spectrometer.
Data Analysis:
-
Analyze the NMR spectra to confirm the expected structure, including the number of signals, chemical shifts, and coupling patterns.
-
Compare the experimentally determined exact mass from HRMS with the calculated mass for the proposed molecular formula.
Biological Activities of Pyridopyridazine Isomers
The structural diversity of pyridopyridazine isomers translates into a wide range of biological activities, with different isomers showing selectivity for various targets.
Kinase Inhibition
Numerous pyridopyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
-
p38α MAP Kinase: Certain pyridopyridazin-6-one derivatives have shown subnanomolar inhibitory activity against p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[8]
-
Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidine derivatives have been developed as inhibitors of mutant forms of EGFR, such as EGFRL858R/T790M, which are implicated in non-small cell lung cancer.[9]
-
Other Kinases: Pyridopyridazine and related scaffolds have also been shown to inhibit other kinases including ALK5, DYRK1A, and NEK6.[10][11][12]
Table 1: Kinase Inhibitory Activity of Selected Pyridopyridazine and Related Derivatives
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridopyridazin-6-one | p38α | < 1 | [8] |
| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 13 | [9] |
| Pyridazino[4,5-b]indol-4-one | DYRK1A | < 1000 | [11] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | NEK6 | 2600 | [13] |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various conditions.
-
PDE5 Inhibition: Pyridopyrazinone derivatives have been identified as potent and selective inhibitors of PDE5, with IC₅₀ values in the nanomolar range, suggesting their potential for the treatment of erectile dysfunction.[14]
Table 2: PDE5 Inhibitory Activity of a Pyridopyrazinone Derivative
| Compound | Target | IC₅₀ (nM) | Reference |
| 11b (oxadiazole-based pyridopyrazinone) | PDE5 | 18.13 | [14] |
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system.
-
GABA-A Receptor Antagonism: Arylaminopyridazine derivatives of GABA have been shown to be selective and potent antagonists of the GABA-A receptor.[15] For example, SR 95531 and SR 42641 displace [³H]GABA with Kᵢ values of 0.15 µM and 0.28 µM, respectively.[15]
Table 3: GABA-A Receptor Binding Affinity of Arylaminopyridazine Derivatives
| Compound | Target | Kᵢ (µM) | Reference |
| SR 95531 | GABA-A Receptor | 0.15 | [15] |
| SR 42641 | GABA-A Receptor | 0.28 | [15] |
Experimental Protocols for Biological Assays
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, LANCE® Ultra TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12]
PDE5 Inhibition Assay
This protocol describes a common method for measuring PDE5 inhibition.
Materials:
-
Recombinant human PDE5A
-
cGMP (substrate)
-
Assay buffer
-
Test compounds
-
Detection system (e.g., PDE-Glo™ Phosphodiesterase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a white opaque microplate, add the assay buffer, PDE5A enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding cGMP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Terminate the PDE reaction and add the detection reagents as per the assay kit instructions.
-
Measure the luminescence signal.
-
Calculate the percent inhibition and determine the IC₅₀ values.[14][16]
GABA-A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of compounds for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]GABA (radioligand)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, incubate the rat brain membranes with [³H]GABA and either the test compound or buffer (for total binding) or a high concentration of unlabeled GABA (for non-specific binding).
-
Incubate at 4 °C for a specified time (e.g., 20 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Kᵢ values of the test compounds.[15]
Signaling Pathways and Visualizations
The biological effects of pyridopyridazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Kinase Signaling Pathways
Many pyridopyridazine derivatives function by inhibiting protein kinases, which are central components of signaling cascades that regulate cell proliferation, survival, and differentiation.
References
- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.febscongress.org [2024.febscongress.org]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Pyridazineacetic Acid
These application notes provide a detailed protocol for the synthesis of 3-pyridazineacetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology follows a three-step sequence involving the preparation of a pyridazinone intermediate, followed by N-alkylation and subsequent hydrolysis.
I. Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a reliable three-step process. The general workflow begins with the condensation of a γ-keto ester with hydrazine to form a dihydropyridazinone, which is then aromatized. The resulting pyridazinone is subsequently N-alkylated with an ethyl haloacetate, and the final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one
This step involves the initial formation of a dihydropyridazinone ring followed by aromatization.
Part A: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
The most common method for the synthesis of pyridazin-3(2H)-ones is the condensation of γ-keto acids or their esters with hydrazine.[1]
-
Protocol:
-
To a solution of ethyl levulinate (1 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent such as ethanol or water to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Part B: Aromatization to 6-Methylpyridazin-3(2H)-one
The dihydropyridazinone is aromatized to the corresponding pyridazinone.
-
Protocol:
-
Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 eq) in glacial acetic acid.
-
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 2-3 hours.[2]
-
Cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.[2]
-
Filter the precipitate, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 6-methylpyridazin-3(2H)-one.[2]
-
Step 2: Synthesis of Ethyl 2-(6-methyl-3-oxopyridazin-2(3H)-yl)acetate
This step involves the N-alkylation of the pyridazinone ring with ethyl bromoacetate.
-
Protocol:
-
In a round-bottom flask, combine 6-methylpyridazin-3(2H)-one (1 eq), ethyl bromoacetate (1.2 eq), and anhydrous potassium carbonate (2 eq) in acetone.[2]
-
Reflux the mixture overnight with vigorous stirring.
-
After cooling to room temperature, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol to yield ethyl 2-(6-methyl-3-oxopyridazin-2(3H)-yl)acetate.[2]
-
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under acidic or basic conditions.[3][4] Basic hydrolysis (saponification) is commonly used.[5][6]
-
Protocol:
-
Dissolve ethyl 2-(6-methyl-3-oxopyridazin-2(3H)-yl)acetate (1 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5 - 2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
-
III. Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Reagents for the Synthesis of 6-Methylpyridazin-3(2H)-one
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Ethyl Levulinate | 144.17 | 1.0 |
| Hydrazine Hydrate | 50.06 | 1.2 |
| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | 112.13 | 1.0 |
| Bromine | 159.81 | 1.1 |
| Acetic Acid | 60.05 | Solvent |
Table 2: Reagents for the Synthesis of Ethyl 2-(6-methyl-3-oxopyridazin-2(3H)-yl)acetate
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 6-Methylpyridazin-3(2H)-one | 110.11 | 1.0 |
| Ethyl Bromoacetate | 167.00 | 1.2 |
| Potassium Carbonate | 138.21 | 2.0 |
| Acetone | 58.08 | Solvent |
Yields for this step are reported to be in the range of 69%.[2]
Table 3: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Ethyl 2-(6-methyl-3-oxopyridazin-2(3H)-yl)acetate | 196.20 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.0 |
| Ethanol/Water | - | Solvent |
| Hydrochloric Acid | 36.46 | For acidification |
IV. Logical Relationships Diagram
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
Caption: Key transformations in the synthesis of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
Application of 3-Pyridazineacetic Acid in Medicinal Chemistry: A Focus on Monoamine Oxidase-A Inhibition
Introduction
3-Pyridazineacetic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating notable potential as inhibitors of monoamine oxidase-A (MAO-A). MAO-A is a crucial enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and other neurological disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the exploration and utilization of this compound derivatives as MAO-A inhibitors.
Application Notes
The core structure of this compound provides a versatile platform for the synthesis of a variety of derivatives with potent and selective MAO-A inhibitory activity. The key structural features contributing to this activity include the pyridazine ring, which can engage in crucial interactions within the active site of the MAO-A enzyme, and the acetic acid side chain, which can be readily modified to modulate potency, selectivity, and pharmacokinetic properties.
Key Applications:
-
Antidepressant Drug Discovery: The primary application of this compound derivatives lies in the development of novel antidepressant agents. By selectively inhibiting MAO-A, these compounds can elevate the levels of monoamine neurotransmitters, thereby alleviating depressive symptoms.
-
Neurological Disorder Research: The role of MAO-A in various neurological conditions makes its inhibitors valuable tools for research into Parkinson's disease, anxiety disorders, and other related conditions.
-
Structure-Activity Relationship (SAR) Studies: The straightforward synthesis of various analogs from the this compound core allows for systematic exploration of the structure-activity relationships, guiding the design of more potent and selective inhibitors.
Quantitative Data
The inhibitory activity of synthesized this compound derivatives against both MAO-A and MAO-B isoforms is crucial for determining their therapeutic potential and selectivity. The following table summarizes the in vitro inhibitory data for a series of these compounds, as reported by Khattab et al. (2008).
| Compound | R | IC₅₀ MAO-A (µM) | IC₅₀ MAO-B (µM) | Selectivity Index (SI) for MAO-A (IC₅₀ MAO-B / IC₅₀ MAO-A) |
| 5a | H | 0.85 | > 100 | > 117.6 |
| 5b | 4-CH₃ | 0.42 | > 100 | > 238.1 |
| 5c | 4-OCH₃ | 0.25 | 85.3 | 341.2 |
| 5d | 4-Cl | 0.18 | 92.6 | 514.4 |
| 5e | 4-F | 0.31 | > 100 | > 322.6 |
| 5f | 2,4-diCl | 0.22 | 78.4 | 356.4 |
| Clorgyline (Standard) | - | 0.09 | 25.6 | 284.4 |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and the final this compound derivatives, along with the protocol for the in vitro monoamine oxidase inhibition assay, are provided below.
Protocol 1: Synthesis of Ethyl 2-(6-phenylpyridazin-3-yl)acetate (3)
This protocol describes the synthesis of a key intermediate, ethyl 2-(6-phenylpyridazin-3-yl)acetate.
Materials:
-
3-Chloro-6-phenylpyridazine (1)
-
Diethyl malonate (2)
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at room temperature.
-
Add 3-chloro-6-phenylpyridazine to the reaction mixture and reflux for 6 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting crude diester is then refluxed with concentrated hydrochloric acid for 12 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
The obtained acid is then esterified by refluxing with absolute ethanol and a catalytic amount of concentrated sulfuric acid for 8 hours.
-
After cooling, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the title compound.
Protocol 2: Synthesis of 2-(6-Phenylpyridazin-3-yl)acetohydrazide (4)
This protocol outlines the conversion of the ethyl ester intermediate to the corresponding hydrazide.
Materials:
-
Ethyl 2-(6-phenylpyridazin-3-yl)acetate (3)
-
Hydrazine hydrate (99%)
-
Absolute ethanol
Procedure:
-
Dissolve ethyl 2-(6-phenylpyridazin-3-yl)acetate in absolute ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.
Protocol 3: Synthesis of N'-Arylmethylene-2-(6-phenylpyridazin-3-yl)acetohydrazides (5a-f)
This protocol details the synthesis of the final Schiff base derivatives.
Materials:
-
2-(6-Phenylpyridazin-3-yl)acetohydrazide (4)
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde, etc.)
-
Glacial acetic acid
-
Absolute ethanol
Procedure:
-
Dissolve 2-(6-phenylpyridazin-3-yl)acetohydrazide in absolute ethanol.
-
Add the respective aromatic aldehyde and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 5-8 hours.
-
After cooling, collect the precipitated solid by filtration.
-
Wash the product with cold ethanol and recrystallize from an appropriate solvent (e.g., ethanol or dioxane) to yield the final compounds.
Protocol 4: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes the method for determining the MAO-A and MAO-B inhibitory activity of the synthesized compounds.
Materials:
-
Rat brain mitochondria (as a source of MAO-A and MAO-B)
-
Synthesized test compounds
-
Cl
Application Notes: 3-Pyridazineacetic Acid in the Synthesis of Novel Antibacterial Agents
Introduction
The escalating threat of antibiotic resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, form the scaffold of many clinically significant drugs. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial activity.[1][2] 3-Pyridazineacetic acid is a promising, yet underexplored, starting material for the synthesis of new pyridazine-based antibacterial agents. Its bifunctional nature, featuring a reactive carboxylic acid group and a pyridazine core, allows for diverse chemical modifications to generate libraries of compounds for antibacterial screening.
These application notes provide a comprehensive overview of the potential utility of this compound in the synthesis of novel antibacterial agents. While direct synthesis of commercial antibacterial agents from this compound is not widely documented in publicly available literature, this document presents a series of prospective synthetic protocols and characterization data based on established chemical principles and the known bioactivity of related pyridazine derivatives. The information is intended to guide researchers in exploring this promising area of drug discovery.
Hypothetical Synthetic Pathways and Rationale
The carboxylic acid moiety of this compound is a versatile handle for derivatization. Standard organic chemistry transformations can be employed to create a variety of functional groups, such as amides, esters, and hydrazides. These functional groups are often present in known antibacterial agents and can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
A plausible synthetic strategy involves the initial activation of the carboxylic acid, followed by reaction with a range of nucleophiles to generate a library of 3-pyridazineacetamide derivatives. The rationale is that the amide bond is a stable and common feature in many pharmaceuticals, and the diversity of available amines allows for a wide exploration of the chemical space.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 2-(Pyridazin-3-yl)acetamides
This protocol describes a general method for the synthesis of a library of amide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
A variety of primary and secondary amines (e.g., benzylamine, 4-chloroaniline, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(pyridazin-3-yl)acetyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted 2-(pyridazin-3-yl)acetamide.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antibacterial Susceptibility Testing (Microbroth Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions in MHB in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation
The antibacterial activity of a hypothetical series of N-substituted 2-(pyridazin-3-yl)acetamides is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| PAA-01 | Benzyl | 32 | 64 | >128 |
| PAA-02 | 4-Chlorobenzyl | 16 | 32 | 128 |
| PAA-03 | 2,4-Dichlorobenzyl | 8 | 16 | 64 |
| PAA-04 | 4-Methoxyphenyl | 64 | >128 | >128 |
| PAA-05 | Morpholin-4-yl | 128 | >128 | >128 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Synthetic workflow for the preparation of N-substituted 2-(pyridazin-3-yl)acetamides.
Caption: Logical relationship from synthesis to lead identification.
References
Application Notes and Protocols for the Development of Antifungal Compounds from Pyridazineacetic Acid
Disclaimer: The following application notes and protocols are a representative guide for the development of antifungal compounds based on a pyridazineacetic acid scaffold. As of this writing, literature specifically detailing the antifungal properties of pyridazineacetic acid derivatives is not extensively available. Therefore, the methodologies, data, and proposed mechanisms are extrapolated from studies on structurally related pyridazine and other nitrogen-containing heterocyclic compounds with known antifungal activity.[1][2][3][4][5][6][7]
Application Notes
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action.[8] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, known to be a component of various biologically active compounds.[5][6][9] Derivatives of pyridazine have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][10] The incorporation of an acetic acid moiety onto the pyridazine ring introduces a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antifungal potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Based on analogous heterocyclic compounds, the antifungal activity of pyridazineacetic acid derivatives can be modulated by substitutions at various positions of the pyridazine ring and modifications of the acetic acid side chain. Key SAR insights from related pyridazine derivatives suggest that:
-
Substitution on the Pyridazine Ring: The introduction of different substituents on the pyridazine core can significantly influence antifungal activity. For instance, the presence of halogen atoms or bulky aromatic groups can enhance potency against certain fungal strains.[8][10][11]
-
Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides, esters, or hydrazones can lead to derivatives with improved antifungal profiles and better pharmacokinetic properties.[1][12] These modifications can affect the compound's ability to penetrate the fungal cell wall and interact with its molecular target.
-
Fused Ring Systems: The fusion of the pyridazine ring with other heterocyclic systems, such as pyrazole or triazole, has been shown to yield compounds with potent and broad-spectrum antifungal activity.[3][4][12][13][14]
Proposed Mechanism of Action
While the precise mechanism of action for pyridazineacetic acid-based antifungals is yet to be elucidated, related nitrogen-containing heterocyclic compounds often target key fungal-specific pathways. A plausible mechanism of action for these novel compounds could be the inhibition of essential fungal enzymes, such as those involved in cell wall biosynthesis (e.g., β-(1,3)-glucan synthase) or ergosterol biosynthesis (e.g., lanosterol 14α-demethylase).[15] Disruption of these pathways leads to impaired cell membrane integrity and ultimately fungal cell death.
Data Presentation
The following table represents hypothetical but plausible Minimum Inhibitory Concentration (MIC) data for a series of synthesized pyridazineacetic acid derivatives against common fungal pathogens. Such a table is crucial for comparing the potency of the compounds and understanding the structure-activity relationship.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| PAA-01 | H | OH | >128 | >128 |
| PAA-02 | Cl | OH | 64 | 128 |
| PAA-03 | Ph | OH | 32 | 64 |
| PAA-04 | Cl | NH-Ph | 16 | 32 |
| PAA-05 | Ph | NH-Ph | 8 | 16 |
| PAA-06 | Cl | NH-(4-F-Ph) | 4 | 8 |
| PAA-07 | Ph | NH-(4-F-Ph) | 2 | 4 |
| Fluconazole | - | - | 8 | 16 |
| Amphotericin B | - | - | 1 | 1 |
Experimental Protocols
General Synthesis of Pyridazineacetic Acid Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from a pyridazineacetic acid precursor.
Materials:
-
6-Chloropyridazine-3-acetic acid
-
Substituted aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-chloropyridazine-3-acetic acid (1.0 eq) in anhydrous DCM.
-
Add the substituted aniline (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized pyridazineacetic acid derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include positive (fungus in medium) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, determined visually or spectrophotometrically.
In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
This protocol provides a framework for evaluating the in vivo efficacy of a lead compound in a mouse model of systemic fungal infection. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Lead pyridazineacetic acid derivative
-
Female BALB/c mice (6-8 weeks old)
-
Pathogenic strain of Candida albicans
-
Saline solution
-
Vehicle for drug administration (e.g., saline with 5% DMSO and 5% Tween 80)
Procedure:
-
Acclimate the mice for at least one week before the experiment.
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect the mice via intravenous injection of the fungal suspension through the lateral tail vein.
-
Randomly divide the infected mice into treatment and control groups.
-
Administer the lead compound or vehicle to the respective groups at specified doses and time intervals (e.g., once daily for 7 days, starting 24 hours post-infection).
-
Monitor the mice daily for signs of illness and mortality for a period of 21 days.
-
At the end of the study, euthanize the surviving mice and harvest their kidneys for fungal burden determination by plating serial dilutions of kidney homogenates on appropriate agar plates.
-
Analyze the survival data using Kaplan-Meier survival curves and compare the fungal burden between the groups.
Visualizations
Caption: Experimental workflow for antifungal drug development.
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
Caption: Logical relationship for structure-activity relationship studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]
- 15. researchgate.net [researchgate.net]
3-Pyridazineacetic Acid as a Scaffold for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique physicochemical properties, including its dipole moment and ability to participate in hydrogen bonding, make it a versatile core for the development of novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] While specific research on 3-pyridazineacetic acid is limited, the broader class of pyridazine-containing molecules, particularly those with carboxylic acid functionalities, represents a promising area for the discovery of new drugs.[4]
This document provides an overview of the applications of the pyridazine scaffold, with a focus on a representative synthetic protocol for a pyridazine-3-carboxylic acid derivative and its associated biological activity.
Application Notes: Therapeutic Potential of Pyridazine Derivatives
The pyridazine core is a key structural component in several biologically active compounds. Its presence can influence a molecule's polarity and metabolic stability, which are critical parameters in drug design.[5] The diverse biological activities of pyridazine analogs highlight their potential in various therapeutic areas:
-
Anticancer Activity: A significant number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties, targeting a range of biological processes involved in cancer development.[6] Some derivatives have shown potent activity against various cancer cell lines, including colon and breast cancer.[7]
-
Antimicrobial and Antifungal Activity: Pyridazine derivatives have been reported to exhibit promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4][8] Certain analogs have shown antibacterial efficacy comparable to standard reference drugs.[4]
-
Anti-inflammatory Activity: The pyridazinone scaffold, a close relative of pyridazine, is a known pharmacophore for anti-inflammatory agents.[9] Some pyridazine derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an important target in inflammation.[10]
-
Cardiovascular and Antihypertensive Activity: The pyridazine nucleus is present in drugs developed for cardiovascular conditions.[3]
The versatility of the pyridazine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridazine-3-Carboxylic Acid Derivative
This protocol describes a general method for the synthesis of a pyridazine-3-carboxylic acid derivative via cyclization of a hydrazo intermediate.
Materials:
-
Dimethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxosuccinate
-
Ethanol
-
Triethylamine
-
Malononitrile
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Cyclization to Pyridazinone:
-
Dissolve the starting hydrazo derivative (e.g., dimethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxosuccinate) in ethanol.
-
Add triethylamine to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to yield the corresponding pyridazinone intermediate.[11]
-
-
Reaction with Malononitrile and Hydrolysis:
-
To a solution of the pyridazinone intermediate in ethanol, add malononitrile.
-
Reflux the mixture. The reaction can lead to the formation of a pyridazine-3-carboxylic acid derivative.[11]
-
Alternatively, extended boiling of the hydrazo intermediate in ethanolic triethylamine can also lead to the formation of the pyridazine-3-carboxylic acid.[11]
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Concentrate the solution under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final pyridazine-3-carboxylic acid derivative.
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized pyridazine derivatives.
Materials:
-
Synthesized pyridazine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., tetracycline, ciprofloxacin)
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strains in their respective broths overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm.
-
Data Presentation
The following table summarizes the antimicrobial activity of representative pyridazine-3-carboxylic acid analogs, demonstrating the potential of this scaffold.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyridazine-3-carboxylic acid analog X | Gram-positive bacteria | Comparable to Ciprofloxacin | [4] |
| Pyridazine derivative IX | Gram-negative bacteria | Promising activity | [4] |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of a pyridazine-3-carboxylic acid derivative.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a pyridazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazi" by DENİZ S. DOĞRUER, M. FETHİ ŞAHİN et al. [journals.tubitak.gov.tr]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
Application Notes and Protocols for the Synthesis of Pyridazine Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazine carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties. The carboxylic acid functionality provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the synthesis of various pyridazine carboxylic acid derivatives, focusing on common and effective synthetic strategies. The information is intended to guide researchers in the efficient preparation of these valuable compounds for further investigation and application in drug discovery and development.
Key Synthetic Strategies
The synthesis of pyridazine carboxylic acid derivatives can be achieved through several key strategies, including:
-
Oxidation of Substituted Pyridazines: A straightforward method involving the oxidation of an alkyl or other oxidizable group on the pyridazine ring to a carboxylic acid.
-
Cyclocondensation Reactions: The formation of the pyridazine ring by reacting a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.
-
Hydrolysis of Ester or Nitrile Precursors: A common final step to unmask the carboxylic acid from a more stable or synthetically convenient precursor.
-
Palladium-Catalyzed Carbonylation: A powerful method for introducing a carboxylic acid or ester group onto a halogenated pyridazine core.[1]
The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the pyridazine ring, and the scalability of the reaction.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various methods for the synthesis of pyridazine carboxylic acid derivatives, providing a comparative overview of starting materials, key reagents, reaction conditions, and reported yields.
| Target Compound | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| 6-Chloropyridazine-3-carboxylic acid | 3-Chloro-6-methylpyridazine | Potassium dichromate, Sulfuric acid | 50-60°C, 3-4 hours | 65-69% | [1][2] |
| 6-Chloropyridazine-3-carboxylic acid | Ethyl 6-chloropyridazine-3-carboxylate | Lithium hydroxide, THF/Water | Room temperature, 45 minutes | 91% | [3][4] |
| 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid | α-Ketoglutaric acid | Hydrazine hydrate | Room temperature, 3.5 hours | 98% | [5] |
| 6-Oxo-1H-pyridazine-4-carboxylic acid | Methyl 6-oxohexahydropyridazine-4-carboxylate | Bromine, Water | 0°C to reflux, 5.5 hours | 78% | [6] |
| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Ethyl levulinate | Hydrazine hydrate, Ethanol | Reflux, 1 hour then room temperature overnight | ~100% | [7] |
| Pyridazine-3-carboxylic acid derivatives | 3-Chloropyridazines | CO, Pd-phosphine complex, Base | Not specified | N/A | [1] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key pyridazine carboxylic acid derivatives.
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid by Oxidation [1][2]
This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using potassium dichromate.
Materials:
-
3-Chloro-6-methylpyridazine
-
Concentrated sulfuric acid
-
Potassium dichromate (K₂Cr₂O₇)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with mechanical stirrer
-
Cold water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 175 mL of concentrated sulfuric acid.
-
Slowly add 25 g (194 mmol) of 3-chloro-6-methylpyridazine to the flask.
-
Over a period of 40 minutes, add 69 g (234 mmol) of K₂Cr₂O₇ in portions to the mixture, maintaining the internal temperature below 65°C using a cold water bath.
-
After the addition is complete, maintain the reaction at 60°C for 3 hours.
-
Cool the reaction mixture and then pour it onto 200 g of ice.
-
Extract the aqueous mixture with ethyl acetate (8 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.
Protocol 2: Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic acid [6]
This protocol outlines a multi-step synthesis starting from dimethyl 2-methylenebutanedioate.
Step 1: Synthesis of methyl 6-oxohexahydropyridazine-4-carboxylate
-
Cool a suspension of 50 g of dimethyl 2-methylenebutanedioate in 300 mL of 2-propanol in an ice bath.
-
Add 16.6 g of hydrazine hydrate over 15 minutes.
-
Stir the reaction mixture for 6 hours at 0 to 5°C.
-
Filter the precipitated product by suction, wash with 2-propanol, and dry under reduced pressure. Yield: 39.1 g (78% of theory)
Step 2: Synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid
-
Cool a solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water in an ice bath.
-
Add a solution of sodium hypobromite (prepared from 31.8 g bromine and 26.5 g sodium hydroxide in 140 mL water) over 15 minutes, ensuring the temperature does not exceed -5°C.
-
Stir the reaction mixture for 2 hours at 0°C.
-
Heat the mixture under reflux for 3.5 hours.
-
Cool the reaction mixture to 0°C.
-
Filter the precipitated product by suction, wash with water, and dry under reduced pressure at 50°C. Yield: 13.9 g (78% of theory)
Protocol 3: Synthesis from γ-Keto Acids and Hydrazines (General Procedure) [7][8]
This protocol provides a general method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids.
Materials:
-
γ-Keto acid or ester
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the γ-keto acid or ester in ethanol or methanol in a round-bottom flask.
-
Add a molar equivalent of hydrazine hydrate or the desired hydrazine derivative.
-
Heat the reaction mixture to reflux and maintain for 1 to 18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key synthetic pathways and workflows related to pyridazine carboxylic acid derivatives.
Caption: General synthetic routes to pyridazine carboxylic acid derivatives.
Caption: Oxidation of 3-chloro-6-methylpyridazine.
Caption: Role in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. iglobaljournal.com [iglobaljournal.com]
Protocols for the Synthesis of Pyridazine Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that hold a prominent place in medicinal chemistry and materials science. The pyridazine scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antihypertensive, anticancer, anti-inflammatory, and antimicrobial activities.[1] This document provides detailed application notes and experimental protocols for the synthesis of pyridazine derivatives through three robust and widely utilized methodologies: the Paal-Knorr condensation, the Inverse Electron Demand Diels-Alder (IEDDA) reaction, and the Suzuki-Miyaura cross-coupling reaction for further functionalization.
Synthesis via Paal-Knorr Type Condensation
The reaction of 1,4-dicarbonyl compounds or their equivalents (such as γ-keto acids or γ-keto esters) with hydrazine is a foundational method for constructing the pyridazine ring.[1][2] This approach is valued for its reliability and the accessibility of its starting materials.
Application Note:
This protocol is suitable for the synthesis of a variety of substituted pyridazinones and dihydropyridazines. The choice of a 1,4-diketone, a γ-keto acid, or a γ-keto ester as the starting material will determine the oxidation state and substitution pattern of the resulting pyridazine ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid and may require heating to drive the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from a γ-Keto Acid
This protocol details the synthesis of a dihydropyridazinone from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1.78 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (50 mL) to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data:
| Starting Material | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | Ethanol | 4 | Reflux | ~85-95 |
Reaction Mechanism: Paal-Knorr Type Synthesis
Caption: Paal-Knorr type synthesis of pyridazines.
Synthesis via Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a powerful and highly efficient method for the synthesis of pyridazines, particularly for creating highly substituted derivatives.[3] This reaction typically involves an electron-deficient 1,2,4,5-tetrazine as the diene and an electron-rich alkene or alkyne as the dienophile.[4][5]
Application Note:
This protocol is advantageous for its rapid reaction rates, often at room temperature, and its high regioselectivity. The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms the pyridazine ring. This method is compatible with a wide range of functional groups, making it suitable for late-stage functionalization and bioconjugation applications.[4]
Experimental Protocol: Synthesis of a Dihydropyridazine Derivative
This protocol describes a general procedure for the IEDDA reaction between a substituted 1,2,4,5-tetrazine and an alkene.
Materials:
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
-
Norbornene (or other strained alkene)
-
Dichloromethane (DCM) or Acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (236 mg, 1 mmol) in DCM (20 mL).
-
To this solution, add norbornene (113 mg, 1.2 mmol) in one portion at room temperature with stirring.
-
The characteristic pink/purple color of the tetrazine will fade as the reaction proceeds, which is usually complete within 1-2 hours. The evolution of nitrogen gas may be observed.
-
Monitor the reaction by TLC until the tetrazine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, a dihydropyridazine derivative, can be purified by column chromatography on silica gel.
Quantitative Data:
| Diene | Dienophile | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | DCM | 1-2 | Room Temp | >90 |
Reaction Mechanism: IEDDA Synthesis
Caption: IEDDA reaction for pyridazine synthesis.
Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the functionalization of a pre-formed pyridazine ring, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.[6][7] This palladium-catalyzed reaction typically involves the coupling of a halopyridazine with a boronic acid or ester.[8]
Application Note:
This protocol is ideal for creating libraries of pyridazine derivatives for structure-activity relationship (SAR) studies in drug discovery. The reaction is known for its high functional group tolerance and generally good yields. The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and may require optimization for specific substrates.[6]
Experimental Protocol: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine
This protocol details the Suzuki-Miyaura coupling of 3-amino-6-chloro-4-methylpyridazine with phenylboronic acid.[6]
Materials:
-
3-amino-6-chloro-4-methylpyridazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/water mixture (e.g., 4:1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-6-chloro-4-methylpyridazine (1.43 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-amino-4-methyl-6-phenylpyridazine.
Quantitative Data:
| Halopyridazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3-amino-6-chloro-4-methylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 8-12 | 90 | ~70-85 |
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
The synthesis and purification of pyridazine derivatives typically follow a standardized workflow, from reaction setup to the isolation of the final product.
Caption: General workflow for pyridazine synthesis.
Biological Significance: Pyridazines as Kinase Inhibitors
Many pyridazine derivatives owe their therapeutic effects to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.[9] For instance, certain pyridazine-based compounds are potent inhibitors of Activin-like Kinase 5 (ALK5), a key receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.
TGF-β/ALK5 Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling cascade and the point of inhibition by an ALK5 inhibitor.
Caption: Inhibition of the TGF-β/ALK5 pathway.
References
- 1. medsci.org [medsci.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Application of Pyridazine Derivatives in Agrochemicals: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the development of modern agrochemicals. Its unique electronic properties and synthetic versatility have led to the discovery of potent herbicides, insecticides, and fungicides. This document provides detailed application notes on the use of pyridazine derivatives in crop protection, including quantitative efficacy data, experimental protocols for synthesis and bioassays, and visualizations of their mechanisms of action.
Pyridazine Derivatives as Herbicides
Pyridazinone derivatives are a significant class of herbicides that primarily act by inhibiting photosynthesis.[1] They are effective against a range of broadleaf weeds in various crops.[1]
Mode of Action: Photosystem II Inhibition
Pyridazinone herbicides, such as pyridafol, function by blocking the electron transport chain in Photosystem II (PSII) within the chloroplasts.[1] They bind to the D1 protein of the PSII complex, interrupting the flow of electrons and halting the production of ATP and NADPH, which are essential for plant growth.[2] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as chlorosis and necrosis in susceptible weeds.[1][2]
Efficacy Data
The following table summarizes the herbicidal efficacy of representative pyridazine derivatives against various weed species.
| Compound | Target Weed | Efficacy (%) | Application Rate | Reference |
| Pyridafol | Broadleaf weeds (e.g., nightshade, cleavers) | High | Not Specified | [1] |
| Compound B1 | Echinochloa crus-galli (Barnyardgrass) | 100% (root & stem inhibition) | 100 µg/mL (pre-emergence) | [3] |
| Compound B1 | Portulaca oleracea (Common Purslane) | 100% (root & stem inhibition) | 100 µg/mL (pre-emergence) | [3] |
| Compound B1* | Broadleaf weeds | 100% (post-emergence) | Not Specified | [3] |
*6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide
Experimental Protocols
This protocol describes a general method for the synthesis of a key intermediate in the preparation of some pyridazine herbicides.
Materials:
-
3,6-Dichloropyridazine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,6-dichloropyridazine (1 equivalent) in DMF, add phenol (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-phenoxypyridazine.
Pyridazine Derivatives as Insecticides
Pyridazine derivatives have shown significant promise as insecticides, particularly against sucking pests like aphids.[4] A notable example is the novel insecticide dimpropyridaz.[5]
Mode of Action: Chordotonal Organ Modulation
Dimpropyridaz represents a new class of insecticides that act as chordotonal organ modulators.[5] It is a pro-insecticide that is metabolized in the target insect to its active form.[5] The active metabolite inhibits the function of chordotonal organs, which are sensory organs in insects responsible for hearing and proprioception.[5] This inhibition leads to a disruption of the insect's nervous system, ultimately causing cessation of feeding and death. This mode of action is distinct from many existing insecticide classes, making it a valuable tool for resistance management.[5]
Efficacy Data
The following table presents the insecticidal activity of various pyridazine and related pyridine derivatives against different aphid species.
| Compound | Target Pest | LC50 (ppm) | Exposure Time | Reference |
| Spirotetramat | Rhopalosiphum maidis (Corn leaf aphid) | 0.68 | Not Specified | [6] |
| Spirotetramat | Myzus persicae (Green peach aphid) | 3.99 | Not Specified | [6] |
| Flonicamid | Liphaphis erysimi (Mustard aphid) | 5.79 | Not Specified | [6] |
| Flubendiamide | Aphis craccivora (Cowpea aphid) | 0.027 | 24 hours | [7] |
| Flubendiamide | Aphis craccivora (Cowpea aphid) | 0.017 | 48 hours | [7] |
| Clothianidin | Aphis craccivora (Cowpea aphid) | 0.031 | 24 hours | [7] |
| Clothianidin | Aphis craccivora (Cowpea aphid) | 0.029 | 48 hours | [7] |
| Dimethoate | Aphis craccivora (Cowpea aphid) | 0.057 | 24 hours | [7] |
| Dimethoate | Aphis craccivora (Cowpea aphid) | 0.047 | 48 hours | [7] |
Experimental Protocols
This protocol details a standardized method for assessing the toxicity of pyridazine-based insecticides to aphids.[6][8][9]
Materials:
-
Test pyridazine compound
-
Acetone or other suitable solvent
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cotton for Aphis gossypii)
-
Petri dishes (5-9 cm diameter)
-
Filter paper
-
Fine camel hair brush
-
Apterous (wingless) adult aphids of a uniform age
-
Controlled environment chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.01%) to achieve the desired test concentrations. A control solution should contain only distilled water and surfactant.
-
Leaf Treatment: Select healthy, untreated host plant leaves. Dip each leaf into a test solution for 10-20 seconds with gentle agitation.[6][9] Allow the leaves to air-dry on a clean surface.
-
Experimental Setup: Place a piece of moistened filter paper in the bottom of each petri dish. Place one treated leaf in each dish.
-
Insect Infestation: Using a fine camel hair brush, carefully transfer 20 apterous adult aphids onto each treated leaf.[8]
-
Incubation: Cover the petri dishes and place them in a controlled environment chamber.
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with the brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value (the concentration that kills 50% of the test population) using probit analysis.
Pyridazine Derivatives as Fungicides
Pyridazine derivatives have also been developed as effective fungicides against a range of plant pathogenic fungi. A recent example is pyridachlometyl, which has a novel mode of action.[9]
Mode of Action: Tubulin Polymerization Inhibition
Pyridachlometyl and related pyridazine fungicides act by inhibiting the polymerization of tubulin in fungal cells.[9] Tubulin is a crucial protein that forms microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape. By disrupting microtubule formation, these fungicides interfere with critical cellular processes, leading to the inhibition of fungal growth and development.
Efficacy Data
The following table shows the in vitro fungicidal activity of some pyridazine derivatives against various plant pathogenic fungi.
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Compound 3d* | Gibberella zeae | - (45.1% inhibition at 50 µg/mL) | [10] |
| Compound 3f** | Fusarium oxysporum | - (44.2% inhibition at 50 µg/mL) | [10] |
| Compound 3h*** | Cercospora mandshurica | - (47.8% inhibition at 50 µg/mL) | [10] |
| Compound 7c**** | Gibberella zeae | - (60.5% inhibition at 50 µg/mL) | [10] |
| Compound 6***** | Botrytis cinerea | 3.31 | [11] |
*2-(4-Chlorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one **2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one ***2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one ****Structure not specified in the abstract *****Structure not specified in the abstract
Experimental Protocols
This protocol describes a common method for evaluating the in vitro efficacy of pyridazine compounds against mycelial fungi.[12][13][14]
Materials:
-
Test pyridazine compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (9 cm)
-
Actively growing cultures of test fungi on PDA
-
Sterile cork borer (5-10 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare PDA medium according to the manufacturer's instructions and sterilize. Cool the medium to about 45-50 °C. Prepare a stock solution of the test compound in a suitable solvent. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control medium containing the same amount of solvent without the test compound.
-
Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut mycelial discs from the edge of an actively growing fungal culture. Place one mycelial disc in the center of each PDA plate, with the mycelial side facing down.
-
Incubation: Seal the petri dishes and incubate them at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
-
Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the concentration.
Conclusion
Pyridazine derivatives represent a versatile and valuable class of compounds in the field of agrochemicals. Their diverse modes of action, encompassing inhibition of photosynthesis, modulation of the insect nervous system, and disruption of fungal cell division, highlight their importance in modern crop protection strategies. The protocols and data presented here provide a foundation for researchers and scientists to further explore and develop novel pyridazine-based agrochemicals with improved efficacy and environmental profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.flvc.org [journals.flvc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neptjournal.com [neptjournal.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. bepls.com [bepls.com]
- 9. irac-online.org [irac-online.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. In vitro activity of Bacillus spp. on mycelial growth inhibition of Fusarium equiseti and Fusarium solani isolated from habanero peppers (Capsicum chinense Jacq.) [scielo.org.mx]
Application Notes and Protocols for Pyridazine Compounds as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Pyridazine-based ligands are a class of N-heterocyclic compounds that have garnered increasing interest in the field of homogeneous catalysis. Their unique electronic properties, stemming from the presence of two adjacent nitrogen atoms in the six-membered aromatic ring, and their versatile coordination chemistry make them promising candidates for a variety of catalytic transformations. These ligands can act as neutral or anionic chelating agents, influencing the steric and electronic environment of the metal center and thereby modulating its catalytic activity and selectivity.
This document provides detailed application notes and experimental protocols for the use of pyridazine compounds as ligands in several key catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The information is compiled from recent scientific literature to aid researchers in the practical application of these ligand systems.
I. Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
Pyridazine derivatives have been successfully employed as ligands and substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of C-C bonds. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a halogenated pyridazine substrate.[1]
Application Note:
Palladium complexes bearing pyridazine-based ligands can effectively catalyze the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The choice of ligand, palladium precursor, base, and solvent system is crucial for achieving high yields and selectivity. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been used as a substrate to synthesize a series of π-conjugated molecules.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine[1]
This protocol describes the general procedure for the synthesis of thienylpyridazines via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Appropriate (hetero)aromatic boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Saturated sodium chloride (NaCl) solution
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).
-
Add a solvent mixture of DME (8 mL) and ethanol (2 mL), followed by 1 mL of 2 M aqueous Na₂CO₃ solution.
-
Purge the flask with nitrogen gas for 10-15 minutes.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thienylpyridazine derivative.
Quantitative Data:
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various boronic acids.
| Entry | Boronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 25 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 22 |
| 4 | 4-Cyanophenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzonitrile | 14 |
| 5 | Thiophene-2-boronic acid | 3,2'-Bithiophene-5,6'-diylbis(pyridazine) | 18 |
II. Polymerization Reactions
Pyridazine-containing ligands have been explored in the field of olefin polymerization, where they can be used to tune the activity of late transition metal catalysts and influence the properties of the resulting polymers. Iron complexes bearing bis(imino)pyridyl ligands, for example, are highly active in ethylene polymerization when activated with a cocatalyst like methylaluminoxane (MAO).[2][3]
Application Note:
Iron(II) complexes with nonsymmetrical bis(imino)pyridyl ligands, in combination with modified methylaluminoxane (MMAO), can catalyze the polymerization of ethylene. Interestingly, α-olefins such as 1-hexene or 1-butene can act as chain transfer agents in this system, leading to higher catalytic activities and narrower molecular weight distributions of the polyethylene produced.[2]
Experimental Protocol: Ethylene Polymerization with a Nonsymmetrical Bis(imino)pyridyliron(II) Catalyst[2]
This protocol outlines a general procedure for ethylene polymerization using an iron complex with a nonsymmetrical bis(imino)pyridyl ligand and MMAO as a cocatalyst.
Materials:
-
Nonsymmetrical bis(imino)pyridyliron(II) complex (precatalyst)
-
Modified methylaluminoxane (MMAO) solution in toluene
-
Toluene (polymerization grade)
-
Ethylene gas (polymerization grade)
-
Nitrogen gas (N₂)
-
High-pressure reactor equipped with a mechanical stirrer, temperature control, and gas inlet.
Procedure:
-
Thoroughly dry and purge the high-pressure reactor with nitrogen.
-
Introduce a specific volume of toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and saturate the solvent with stirring.
-
Inject the desired amount of MMAO solution into the reactor.
-
In a separate glovebox, dissolve the iron precatalyst in toluene.
-
Inject the precatalyst solution into the reactor to initiate the polymerization.
-
Maintain the desired temperature and ethylene pressure for the specified reaction time, with continuous stirring.
-
After the reaction time has elapsed, vent the reactor and quench the polymerization by adding an appropriate quenching agent (e.g., acidified methanol).
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, molecular weight distribution (by GPC), and microstructure (by NMR).
Quantitative Data:
The following table presents representative data for ethylene polymerization catalyzed by a nonsymmetrical bis(imino)pyridyliron complex in the presence and absence of an α-olefin chain transfer agent.
| Entry | α-Olefin | Activity (kg PE/mol Fe·h)[2] | Mₙ ( kg/mol )[2] | M_w/M_n[2] |
| 1 | None | 1250 | 150 | 3.5 |
| 2 | 1-Hexene | 2500 | 75 | 2.1 |
III. Asymmetric Transfer Hydrogenation
Chiral pyridazine-containing ligands have potential applications in asymmetric catalysis, such as the transfer hydrogenation of ketones to produce chiral alcohols. While specific examples focusing solely on pyridazine ligands are emerging, the principles can be extrapolated from related N-heterocyclic ligand systems. Iridium complexes are often employed as catalysts for this transformation.[4][5]
Application Note:
Iridium complexes can catalyze the transfer hydrogenation of N-heteroarenes and prochiral ketones using formic acid as a convenient hydrogen source. The use of chiral ligands can induce enantioselectivity in the reduction of ketones, leading to the formation of valuable chiral secondary alcohols. The reaction can often be performed in environmentally benign solvents like water and methanol.[4][5]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone (General Procedure)
This protocol provides a general methodology for the asymmetric transfer hydrogenation of a prochiral ketone using an in-situ generated iridium catalyst with a chiral ligand.
Materials:
-
Iridium precursor (e.g., [Ir(cod)Cl]₂)
-
Chiral pyridazine-based ligand
-
Prochiral ketone (e.g., acetophenone)
-
Formic acid (HCOOH)
-
Sodium formate (HCOONa) or Triethylamine (Et₃N) (as a base)
-
Solvent (e.g., water/methanol mixture)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk tube, dissolve the iridium precursor and the chiral pyridazine ligand in the chosen solvent under a nitrogen atmosphere to form the catalyst in situ.
-
Add the prochiral ketone to the catalyst solution.
-
Add the formic acid and the base (e.g., sodium formate or triethylamine).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.
IV. Catalytic Cycles and Workflows
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a well-established process involving three main steps: oxidative addition, transmetalation, and reductive elimination.
General Experimental Workflow for Catalyst Screening
A typical workflow for screening the catalytic activity of a newly synthesized pyridazine-ligated metal complex involves several key steps, from catalyst preparation to product analysis.
These application notes and protocols provide a starting point for researchers interested in exploring the catalytic potential of pyridazine-based ligands. Further optimization of reaction conditions will likely be necessary for specific substrates and desired outcomes. The unique properties of the pyridazine ring offer exciting opportunities for the development of novel and efficient catalytic systems.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyridazineacetic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pyridazineacetic acid and its derivatives. The primary challenge in this synthesis is often the construction of the core pyridazine ring. This guide focuses on troubleshooting this critical step, particularly through the common method of condensing a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming the pyridazine core?
A1: The most prevalent methods involve the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2] Common starting materials include γ-ketoacids, 1,4-diketones, and maleic acid derivatives, which react with hydrazine to form the six-membered pyridazine or pyridazinone ring.[1][2]
Q2: My reaction yields for the pyridazine ring closure are consistently low. Is this normal?
A2: Yes, moderate to low yields can be a common issue in pyridazine synthesis.[3] The ring-closure step is entropically unfavorable, as it involves transforming a flexible, open-chain reactant into a more ordered, rigid ring structure.[4] Yields are often influenced by side reactions and reaction conditions, making optimization crucial.[3][4]
Q3: What are the primary side reactions I should be aware of during the cyclization step?
A3: The main side reactions depend on the specific substrates used, but common issues arise from the purity of starting materials, as impurities can lead to unwanted byproducts.[3] Temperature control is also critical; excessively high temperatures can cause decomposition of reactants or the desired product, while temperatures that are too low may result in an incomplete reaction.[3]
Q4: How does the choice of solvent affect the pyridazine synthesis?
A4: The solvent can significantly influence the reaction rate and yield.[3] Protic solvents such as ethanol or acetic acid are frequently used because they can facilitate the condensation and cyclization steps.[3] The optimal solvent will depend on the specific substrates and reaction conditions being employed.
Q5: What are the critical safety precautions when working with hydrazine?
A5: Hydrazine is an acutely toxic, corrosive, and suspected carcinogenic substance that requires strict safety protocols.[5]
-
Handling: Always handle hydrazine and its solutions inside a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves.[5] For tasks with a high splash risk, a face shield is also recommended.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents and strong acids.[3]
-
Spills: Treat any hydrazine spill as a major incident. Evacuate the area and call emergency responders. Do not attempt to clean it up yourself.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in the γ-ketoacid, dicarbonyl compound, or hydrazine can inhibit the reaction or cause side reactions.[3] | Action: Ensure the purity of all reagents. Use freshly purified or distilled starting materials if possible. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or so high that it causes decomposition.[3] | Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) at different temperatures to identify the optimal range. | |
| 3. Reversible Reaction Equilibrium: The cyclization step produces water, which can hydrolyze the product or shift the equilibrium back towards the reactants.[3] | Action: If applicable to your solvent system, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms, driving the reaction toward the product.[3] | |
| Multiple Spots on TLC / Impure Product | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. | Action: Extend the reaction time and monitor via TLC until the starting material spot has been consumed. |
| 2. Formation of Regioisomers: If using an unsymmetrical dicarbonyl compound, two different pyridazine isomers can form. In subsequent steps like alkylation, N- vs. O-alkylation can occur.[3] | Action: Alter the reaction conditions. The choice of base, solvent, and temperature can influence selectivity.[3] For purification, utilize column chromatography to separate the isomers. | |
| 3. Product Decomposition: The desired pyridazine product may be unstable under the reaction or workup conditions. | Action: Re-evaluate the reaction temperature and the pH of the workup steps. Consider purification methods that avoid excessive heat or strong acids/bases. |
Quantitative Data Summary
Achieving high yields in heterocyclic ring formation can be challenging. The table below presents illustrative yields for pyridazine ring closure reactions to provide a general expectation for these types of syntheses.
| Reactant Type | Product | Reported Yield | Reference |
| Phenyl-fulvene + Hydrazine | Phenyl-fused Pyridazine | 71% | [4] |
| Tolyl-fulvene + Hydrazine | Tolyl-fused Pyridazine | 51% | [4] |
| Thienyl-fulvene + Hydrazine | Thienyl-fused Pyridazine | 43% | [4] |
Note: These yields are for specific substituted pyridazines and serve as examples. Yields for the synthesis of a this compound precursor may vary.
Experimental Protocols
General Protocol for the Synthesis of a 6-Substituted-Pyridazin-3(2H)-one
This protocol describes a foundational step for producing a pyridazinone core, which can be a precursor to this compound derivatives. This method is based on the common cyclocondensation of a γ-ketoacid with hydrazine hydrate.
Materials:
-
γ-Ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the γ-ketoacid (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Heating: Attach a condenser to the flask and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed. This can take several hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be precipitated by adding cold water or an anti-solvent.
-
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyridazinone.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Pyridazine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of pyridazines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Question: I am experiencing very low to no yield in my palladium-catalyzed cross-coupling reaction with a pyridazine substrate. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions involving pyridazines are a common issue. The electron-deficient nature of the pyridazine ring and the presence of two adjacent nitrogen atoms can lead to several complications. Here are the primary factors to investigate:
-
Inappropriate Catalyst System: The choice of palladium precursor and, crucially, the ligand is critical for success. Standard catalysts may not be effective for electron-deficient heterocycles. The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Employ specialized catalyst systems known to be effective for heteroaromatic substrates. For instance, palladium(II) ONO pincer complexes have demonstrated high activity in Suzuki-Miyaura couplings of chloropyrazines, a related diazine, even at low catalyst loadings (0.01 mol%).[1] For less reactive substrates like chloropyridazines, consider using third-generation Buchwald-Hartwig catalysts and ligands, which are more active.[1]
-
-
Incorrect Base Selection: The base is crucial for the transmetalation step and its effectiveness can be highly substrate-dependent.
-
Solution: The choice of base should be carefully optimized. While strong bases are often used, weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives, potentially requiring higher temperatures or longer reaction times to avoid catalyst inhibition.[1] For Suzuki-Miyaura reactions, a common and effective base is Na₂CO₃, often used in an aqueous/organic solvent mixture.[2]
-
-
Substrate Reactivity: The reactivity of halopyridazines follows the general trend: I > Br > Cl. Chloropyridazines are often the most challenging substrates to work with.[1]
-
Solution: If you are using a chloropyridazine and experiencing issues, consider synthesizing the bromo- or iodo-pyridazine analogue if possible. Alternatively, using a more reactive triflate derivative (prepared from the corresponding pyridazinone) can be an excellent strategy for successful coupling.
-
-
Solvent Effects: The reaction solvent can significantly influence the outcome.
Troubleshooting Flowchart: Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
Issue 2: Poor Regioselectivity in C-H Functionalization or Substitution Reactions
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the functionalization of my pyridazine?
Answer:
Controlling regioselectivity is a significant challenge in pyridazine chemistry due to the influence of the two nitrogen atoms on the electronic properties of the ring.
-
Intrinsic Reactivity: The inherent electronic nature of the pyridazine ring directs functionalization to specific positions. C-H functionalization reactions, such as Minisci-type radical additions, are often directed by the electronic properties of the ring and any activating groups present.[3]
-
Solution: For C-H functionalization, altering the reaction conditions can sometimes switch the selectivity. For example, in some systems, switching from neutral to acidic conditions can change the site of functionalization from meta to para.[4]
-
-
Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming reagent can sterically hinder approach to a specific position, favoring functionalization at a less hindered site.
-
Solution: Modify the steric bulk of your reagents or protecting groups to favor the desired isomer.
-
-
Directed Metalation: The use of a directing group can overcome the intrinsic reactivity of the pyridazine ring.
-
Solution: Install a directing group at a position that will orient a metal catalyst to activate a specific C-H bond. While challenging due to the coordinating nature of the ring nitrogens, this strategy can provide excellent regiocontrol.
-
-
Pre-functionalization Strategy: Instead of direct C-H functionalization, a more reliable approach is often a pre-functionalization strategy followed by a cross-coupling reaction.
-
Reaction Type: The choice of reaction can dictate the regiochemistry. For instance, inverse-electron-demand Diels-Alder reactions between tetrazines and alkynes offer a powerful method for constructing pyridazines with high regioselectivity, which can be controlled by the substituents on the alkyne.[7][8]
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is best for introducing an aryl group onto a pyridazine ring?
A1: The Suzuki-Miyaura coupling is one of the most widely used and robust methods for this transformation due to the high stability and commercial availability of a vast array of boronic acids and their derivatives.[2][5] However, Stille coupling can also be very effective, particularly if the corresponding organotin reagent is readily accessible.[5] The choice often depends on the functional group tolerance required and the availability of starting materials.
Q2: How can I functionalize the C4 position of a pyridazine?
A2: The C4 position of the pyridazine nucleus is often accessible through several methods. For an electron-deficient system like 3,6-dichloropyridazine, vicarious nucleophilic substitution (VNS) can be a powerful tool.[6] Additionally, metalation at the C4 position followed by trapping with an electrophile is a viable strategy.[6] For pyridines, a related heterocycle, the use of organosodium bases has been shown to favor deprotonation at the C4 position, which could be applicable to certain pyridazine systems.[9]
Q3: Are there metal-free methods for functionalizing pyridazines?
A3: Yes, metal-free methods are available and offer a sustainable alternative to transition-metal-catalyzed reactions. One prominent example is the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions.[10] Radical addition reactions, such as those of the Minisci-type, can also be used to install alkyl or acyl groups onto the pyridazine core without the need for a metal catalyst.[3]
Q4: My pyridazine substrate seems to be degrading under the reaction conditions. What can I do?
A4: Pyridazines can be sensitive to harsh reaction conditions. If you observe degradation, consider the following:
-
Lower the Temperature: Many modern catalytic systems are highly active and may not require high temperatures.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete.
-
Change the Base: A very strong base might be promoting decomposition. Screen milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1]
-
Degas Solvents: Ensure that your reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
Data Presentation: Optimizing Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of halopyridazines with arylboronic acids, compiled from various sources. This data is illustrative and specific results will vary based on the exact substrates used.
| Entry | Halopyridazine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloro-6-phenylpyridazine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~75-90 |
| 2 | 3-Bromo-6-methylpyridazine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~80-95 |
| 3 | 3-Iodo-pyridazine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 6 | >90 |
| 4 | 3-Methoxy-6-chloropyridazine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | ~70-85 |
| 5 | Pyridazine-3-yl Triflate | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Toluene | 100 | 12 | ~70-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyridazine
This protocol provides a general starting point for the Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.02-0.10 mmol, 2-10 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vial.
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL). Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyridazine.
Workflow Diagram: Pyridazine Functionalization Strategy
Caption: Decision workflow for synthesizing substituted pyridazines.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of Polyfunctionalized Pyridazines as Reactive Species for Bui...: Ingenta Connect [ingentaconnect.com]
- 7. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Technical Support Center: Purification of 3-Pyridazineacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-pyridazineacetic acid and its salts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound, particularly its hydrochloride salt, is recrystallization.[1][2] This technique is widely cited in synthetic procedures and is effective at removing most common impurities.
Q2: What are the recommended solvents for the recrystallization of this compound hydrochloride?
A2: Based on documented synthesis procedures, the recommended solvents for recrystallizing this compound hydrochloride are ethanol and concentrated hydrochloric acid.[1][3] The choice of solvent may depend on the specific impurities present in the crude material.
Q3: My purified this compound is colored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3][4] The charcoal adsorbs the colored compounds, which can then be removed by hot filtration before crystallization.
Q4: Are there any alternative purification techniques to recrystallization for this compound?
A4: While recrystallization is the primary method, other techniques such as sublimation have been used for the purification of structurally related compounds like nicotinic acid and could potentially be adapted for this compound. Additionally, extraction methods can be employed to separate the product from certain impurities based on their differential solubility in immiscible solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated, causing the compound to come out of solution above its melting point in the solvent. | - Re-heat the solution to redissolve the oil.- Add a small amount of additional hot solvent to decrease the saturation.- Ensure a slow cooling rate to allow for proper crystal lattice formation.[5] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was added).- The solution is too pure and lacks nucleation sites. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound to the cooled solution.[5] |
| Crystallization happens too quickly, resulting in fine powder or needles. | The solution is supersaturated and cooling too rapidly. | - Re-heat the solution and add a small amount of extra solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5] |
| The yield of purified crystals is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Incomplete precipitation. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| The purified product is still colored after recrystallization. | The colored impurities were not effectively removed. | - Perform a decolorization step by adding activated charcoal to the hot solution before filtration and crystallization.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
Objective: To purify crude this compound hydrochloride by recrystallization from ethanol.
Materials:
-
Crude this compound hydrochloride
-
Ethanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to just below the boiling point of ethanol.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).[4] Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove the solids.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
- 1. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Pyridazine Derivatives
Welcome to the technical support center for the synthesis of pyridazine derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in improving yields and overcoming common challenges in your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of pyridazine and pyridazinone derivatives in a direct question-and-answer format.
Q1: I am consistently obtaining a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazine synthesis. A systematic approach to troubleshooting can often identify the root cause.[1]
-
Purity of Starting Materials: Impurities in your starting materials (e.g., γ-ketoacids, 1,4-dicarbonyl compounds, hydrazines) can introduce competing side reactions.[1] Always ensure high purity, using freshly purified reagents if necessary.
-
Reaction Temperature: Temperature is a critical parameter.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and duration.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the reaction.[1] In some cases, switching from a non-polar to a polar solvent (or vice-versa) can dramatically improve results. Copper(II)-catalyzed aerobic cyclizations, for instance, yield 1,6-dihydropyridazines in MeCN but afford the fully aromatized pyridazines directly when using AcOH.[2]
-
pH of Reaction Medium: For cyclocondensation reactions, particularly those involving γ-ketoacids and hydrazine, the pH can be critical. An acidic medium often catalyzes the final dehydration step to form the pyridazinone ring.[1]
-
Water Removal: The cyclization step liberates water. Removing this water, either with a Dean-Stark apparatus or by adding molecular sieves, can shift the reaction equilibrium toward the product, thereby increasing the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of significant side products. What are the common side reactions I should be aware of?
A2: The formation of side products is a primary reason for low yields and purification difficulties. Key side reactions include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization step is slow or the reaction is incomplete, this hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical starting materials, such as an unsymmetrical 1,4-dicarbonyl compound, the reaction can produce a mixture of constitutional isomers, which can be difficult to separate.
-
N-N Bond Cleavage: Under harsh reaction conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond within the pyridazine ring or the hydrazine reactant can cleave, leading to a complex mixture of degradation products.[1]
-
Disubstitution/Over-alkylation: When using reagents with multiple reactive sites, such as piperazine reacting with 3,6-dichloropyridazine, a disubstituted byproduct can form.[3] Using a molar excess of the nucleophile (e.g., piperazine) can favor the desired monosubstituted product.[3]
Q3: I am attempting to synthesize a substituted pyridazine, but the purification is challenging due to poor solubility and streaking on my silica gel column. What can I do?
A3: Purification issues are common, especially with the polar nature of the pyridazine ring.
-
Poor Solubility: This often arises from the polar pyridazine core and any other polar functional groups.[4] Consider using more polar solvent systems for recrystallization, such as ethanol, methanol, or mixtures like ethanol/water.[4] If solubility remains an issue, converting the compound to a salt (e.g., a hydrochloride salt) can significantly enhance its solubility in polar solvents for purification.[4]
-
Tailing on Silica Gel: Tailing is typically caused by strong interactions between the basic nitrogen atoms of the pyridazine and the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a modifier to your eluent. A basic modifier like triethylamine (0.1-1%) can neutralize the acidic sites, while an acidic modifier like acetic acid can protonate the compound, both leading to sharper peaks.
Data Presentation: Optimizing Reaction Conditions
The choice of reagents and solvents can have a profound impact on reaction yield. The tables below summarize quantitative data from literature reports.
Table 1: Effect of Phosphine and Solvent on Diaza-Wittig Reaction Yield. [5]
| Entry | Phosphine | Solvent | Conditions | Yield of 12c (%) |
| 1 | HMPT | CH₂Cl₂ | 16 h, RT | 60 |
| 2 | P(OEt)₃ | CH₂Cl₂ | 16 h, RT | 37 |
| 3 | P(Et)₃ | CH₂Cl₂ | 5 h, RT | 52 |
| 4 | P(n-Bu)₃ | CH₂Cl₂ | 1 h, RT | 58 |
| 5 | P(n-Bu)₃ | Et₂O | 30 min, RT | 53 |
| 6 | P(n-Bu)₃ | i-Pr₂O | 30 min, RT | 70 |
Table 2: Synthesis Yields of Substituted Pyridazines from Fulvenes. [6]
| Parent Fulvene | Pyridazine Product | Yield (%) | Melting Point (°C) |
| Phenyl | Phenyl-pyridazine | 71.2 | 202-204.9 |
| Thienyl | Thienyl-pyridazine | 43 | 164.5-165.9 |
| Tolyl | Tolyl-pyridazine | 51 | 158.5-161.2 |
Visualized Workflows and Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for pyridazine synthesis.
Caption: General experimental workflow for pyridazine synthesis.
Caption: Troubleshooting workflow for addressing low yields.[1]
Caption: Common side reactions in pyridazinone synthesis.[1]
Experimental Protocols
The following are generalized protocols for common procedures in pyridazine synthesis. Researchers should adapt these methods based on the specific reactivity and properties of their substrates.
Protocol 1: General Synthesis of 6-Aryl-2,4-dihydropyridazin-3-one from a γ-Ketoacid
This protocol is based on the classical and widely used condensation of γ-ketoacids with hydrazine.[1][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the γ-ketoacid (1.0 eq) in a suitable protic solvent (e.g., ethanol or glacial acetic acid, approx. 10-20 mL per gram of ketoacid).
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution dropwise at room temperature. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (a typical mobile phase is ethyl acetate/hexane). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Alternatively, reduce the solvent volume under reduced pressure.
-
Isolation: The residue can be poured into ice-water, and the resulting precipitate is collected by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) to yield the pure pyridazinone.
Protocol 2: Purification of a Crude Pyridazine Derivative by Recrystallization
This protocol is a standard method for purifying solid organic compounds.[3][4][8]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product poorly at room temperature but completely at its boiling point. Test small batches in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[4][8]
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
-
Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8] Dry the crystals in a vacuum oven until a constant weight is achieved.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Spectroscopic Analysis of Pyridazine Compounds
Welcome to the technical support center for the spectroscopic analysis of pyridazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
General Troubleshooting Workflow
This diagram illustrates a general workflow for troubleshooting unexpected results in spectroscopic analysis.
Caption: A generalized workflow for troubleshooting spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected broad peaks. What is the likely cause?
A1: A broad peak in the ¹H NMR spectrum is often indicative of water (H₂O or HOD).[1] Pyridazine and its derivatives can be hygroscopic and readily absorb moisture from the atmosphere.[1] The chemical shift of this peak can vary depending on the solvent and temperature. To confirm the presence of water, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak should exchange with deuterium and either disappear or shift its position.[1]
Q2: The peaks in my NMR spectrum are overlapping, making interpretation difficult. What can I do?
A2: Peak overlap can obscure coupling patterns and hinder accurate integration. A simple solution is to try a different NMR solvent.[2] For instance, spectra acquired in benzene-d₆ often show different chemical shifts compared to those taken in chloroform-d₃, which may resolve the overlapping signals.[2] If the issue persists, you might be observing rotamers; in such cases, acquiring the spectrum at a higher temperature can increase the rate of bond rotation on the NMR timescale, potentially simplifying the spectrum.[2]
Q3: I suspect I have an N-H or O-H proton, but the peak is broad and difficult to assign. How can I confirm this?
A3: To confirm the presence of an exchangeable proton (like N-H or O-H), you can perform a D₂O shake.[2] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[2]
Q4: My sample is not soluble in standard deuterated chloroform (CDCl₃). What are my options?
A4: If your pyridazine compound has poor solubility in CDCl₃, you can try other deuterated solvents such as benzene-d₆, acetone-d₆, or methanol-d₄.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option for polar compounds, but be aware that recovering your sample from this high-boiling point solvent can be challenging.[2]
Common ¹H NMR Chemical Shifts for Pyridazine
| Proton | Chemical Shift (ppm) in CDCl₃ |
| H-3, H-6 | ~9.21 |
| H-4, H-5 | ~7.51 |
| Data is approximate and can vary based on the solvent and substituents.[3] |
Experimental Protocol: D₂O Shake for Identification of Exchangeable Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pyridazine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube containing your sample.
-
Mixing: Cap the NMR tube securely and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-analysis: Re-acquire the ¹H NMR spectrum.
-
Comparison: Compare the second spectrum to the initial one. The disappearance or significant reduction in the intensity of a peak indicates the presence of an exchangeable proton (O-H or N-H).[2]
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for the parent pyridazine molecule in mass spectrometry?
A1: In the mass spectrum of pyridazine, the molecular ion peak (M⁺) is typically prominent.[4] Common fragmentation pathways involve the loss of nitrogen-containing species. Pronounced peaks often correspond to the loss of N₂, HCN, or combinations thereof.[5] For instance, the loss of N₂ results in a fragment at m/z = 52, and subsequent loss of a hydrogen atom can form a fragment at m/z = 51.[5] The loss of HCN is generally less favored in pyridazine compared to its isomer, pyrimidine.[5]
Q2: I am seeing unexpected peaks in my mass spectrum. Could this be due to impurities?
A2: Yes, unexpected peaks can certainly arise from impurities. These could be residual solvents, reagents from synthesis, or degradation products. It is also possible that ionization techniques like MALDI can induce fragmentation or oxidation, leading to unexpected signals.[6] Using a milder ionization technique, if available, can sometimes help to clarify whether these are true impurities or artifacts of the analysis.[6]
Q3: My high-resolution mass spectrometry (HRMS) data shows a mass that could correspond to multiple elemental compositions. How can I increase confidence in my assignment?
A3: While HRMS provides very accurate mass measurements, isobaric interferences can still occur. To improve confidence, consider the isotopic pattern. The number and relative abundance of isotope peaks can help confirm the elemental composition.[6] Additionally, tandem mass spectrometry (MS/MS) can be invaluable. By isolating the ion of interest and inducing fragmentation, the resulting daughter ions can provide structural information that confirms the identity of the parent ion.
Common Mass Fragments of Pyridazine
| m/z | Identity | Description |
| 80 | [C₄H₄N₂]⁺ | Molecular Ion (M⁺) |
| 53 | [C₃H₃N]⁺ | Loss of HCN from a rearranged intermediate |
| 52 | [C₄H₄]⁺ | Loss of N₂ |
| 51 | [C₄H₃]⁺ | Loss of N₂ and H |
| Fragmentation patterns can be influenced by the ionization method and energy.[5][7] |
Logical Diagram for Pyridazine Fragmentation
Caption: Simplified fragmentation pathways of pyridazine in mass spectrometry.
UV-Vis Spectroscopy
Frequently Asked Questions (FAQs)
Q1: The UV-Vis spectrum of my pyridazine compound shows a shift in the absorption maximum (λₘₐₓ) when I change solvents. Why does this happen?
A1: The absorption spectrum of pyridazine derivatives can be sensitive to the polarity of the solvent.[4] The n → π* transitions, which are common in nitrogen-containing heterocycles, often exhibit a hypsochromic (blue) shift to shorter wavelengths in more polar solvents.[8] This is because polar solvents can stabilize the ground state more than the excited state. Conversely, π → π* transitions may show a bathochromic (red) shift.
Q2: I am getting a poor signal-to-noise ratio in my UV-Vis measurement. How can I improve it?
A2: A poor signal-to-noise ratio can be due to several factors. First, ensure your sample concentration is appropriate; if it's too low, the absorbance will be weak. Second, check the instrument's light source and detector for any issues. Third, if your solvent has some absorbance in the same region as your analyte, it can interfere with the measurement.[9] Using a high-purity solvent that is transparent in the wavelength range of interest is crucial.[9]
Q3: There are overlapping absorption spectra from different components in my sample. How can I analyze my compound of interest?
A3: When dealing with overlapping spectra, you can try to select a wavelength for quantification where the interference from other components is minimal.[9] If this is not possible, mathematical techniques such as deconvolution or chemometric methods can be used to resolve the individual spectra from the mixture.[9]
Typical UV Absorption Maxima for Pyridazine
| Transition | λₘₐₓ (nm) | Solvent |
| n → π | ~340 | Varies |
| π → π | ~246 | Varies |
| Absorption maxima are highly dependent on substitution and solvent.[10] |
Experimental Protocol: Preparing a Sample for UV-Vis Analysis
-
Solvent Selection: Choose a high-purity, UV-grade solvent that dissolves your pyridazine compound and is transparent in the desired wavelength range.[9]
-
Stock Solution: Accurately weigh a small amount of your compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Blank Reference: Fill a cuvette with the pure solvent to be used as a blank reference. This will be used to zero the spectrophotometer and subtract any absorbance from the solvent and the cuvette itself.[9]
-
Sample Measurement: Rinse a clean cuvette with a small amount of your diluted sample solution, then fill the cuvette with the sample. Ensure there are no air bubbles.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and run a baseline correction. Then, replace the blank with the sample cuvette and measure the absorbance spectrum.
Infrared (IR) and Raman Spectroscopy
Frequently Asked Questions (FAQs)
Q1: What are the key vibrational modes to look for in the IR spectrum of a pyridazine compound?
A1: The IR spectrum of pyridazine will show characteristic peaks for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring usually appear in the 1600-1400 cm⁻¹ region.[11] Ring breathing modes and C-H in-plane and out-of-plane bending vibrations will be present at lower wavenumbers.
Q2: My IR spectrum has very broad peaks, especially in the high-frequency region. What could be the cause?
A2: Very broad peaks in the region of 3200-3600 cm⁻¹ are often due to the presence of water or hydroxyl (O-H) groups, which can form hydrogen bonds. If your compound has an N-H group, this can also appear as a broad peak. As pyridazines can be hygroscopic, moisture contamination is a common issue.[1] Ensure your sample and KBr (if making a pellet) are thoroughly dry.
Q3: I am experiencing a high fluorescence background in my Raman spectrum, which is obscuring the signals from my pyridazine sample. What can I do?
A3: A high fluorescence background is a common problem in Raman spectroscopy. One effective solution is to use a laser with a longer excitation wavelength, such as 785 nm or 1064 nm, as this is less likely to excite fluorescence.[12] Other techniques include photobleaching the sample by exposing it to the laser for a period before acquisition or employing time-gated Raman spectroscopy if the instrumentation is available.[12]
Characteristic IR Absorption Ranges for Pyridazine Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic Ring C=C and C=N Stretches | 1600 - 1400 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 900 - 675 |
| These are general ranges and can shift based on the specific substitution pattern of the pyridazine ring.[11][13] |
Troubleshooting Workflow for High Fluorescence in Raman Spectroscopy
Caption: A workflow for addressing high fluorescence background in Raman spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asdlib.org [asdlib.org]
- 9. microbiozindia.com [microbiozindia.com]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
"stability issues of 3-pyridazineacetic acid in solution"
Disclaimer: Specific experimental data on the stability of 3-pyridazineacetic acid in solution is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on general chemical principles of the pyridazine and acetic acid functional groups. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Troubleshooting Guide
This guide addresses potential stability issues you might encounter when working with this compound in solution.
Issue 1: Unexpected Precipitation or Low Solubility
-
Possible Cause: The pH of your solution may be near the isoelectric point of this compound, where its net charge is zero, leading to minimum solubility. The pyridazine ring has basic nitrogens, and the acetic acid group is acidic. The interplay of their pKa values will determine the pH at which the molecule is least soluble.
-
Suggested Solution:
-
Determine the optimal pH for solubility: Empirically test the solubility of this compound in a range of buffers (e.g., pH 2, 4, 7, 9).
-
Adjust the working pH: Work at a pH sufficiently above or below the isoelectric point to ensure the compound is in a more soluble ionized form.
-
Consider co-solvents: If the experimental pH cannot be altered, consider using a small percentage of a polar organic co-solvent like DMSO or DMF. Ensure the co-solvent is compatible with your experimental system.
-
Issue 2: Solution Color Change (e.g., Yellowing)
-
Possible Cause: This may indicate degradation of the compound, potentially due to oxidation or other decomposition pathways, which can be accelerated by light or heat. The pyridazine ring, being electron-deficient, can be susceptible to certain nucleophilic attacks or ring-opening reactions under harsh conditions.
-
Suggested Solution:
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Control temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C) or frozen, if appropriate for the solvent system.
-
Use an inert atmosphere: If oxidation is suspected, prepare solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Loss of Activity or Inconsistent Results Over Time
-
Possible Cause: The compound may be degrading in your solution over time. The rate of degradation can be influenced by pH, temperature, light, and the presence of other reactive species in the medium.
-
Suggested Solution:
-
Prepare fresh solutions: For critical experiments, always use freshly prepared solutions of this compound.
-
Perform a time-course stability study: Analyze the concentration of your this compound solution at various time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions to determine its stability window.
-
Identify degradation products: Use analytical techniques like HPLC or LC-MS to monitor for the appearance of new peaks that would indicate degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound has two key features:
-
A pyridazine ring: This is an aromatic ring containing two adjacent nitrogen atoms. These nitrogen atoms are basic and can be protonated. The electron-deficient nature of the ring can influence its reactivity.
-
An acetic acid group: This carboxylic acid moiety is acidic and will be deprotonated at higher pH. The presence of both acidic and basic centers means the molecule's overall charge and reactivity are highly dependent on the pH of the solution.
Q2: How might the pH of the solution affect the stability of this compound?
A2: The pH will determine the protonation state of both the pyridazine ring and the carboxylic acid.
-
Low pH (acidic): The pyridazine nitrogens are likely to be protonated, and the carboxylic acid will be in its neutral form.
-
High pH (basic): The carboxylic acid will be deprotonated (carboxylate), and the pyridazine ring will be neutral. Extreme pH values (both very acidic and very basic) can catalyze hydrolysis or other degradation reactions. The pH of maximum stability needs to be determined experimentally.
Q3: What are the potential degradation pathways for this compound?
A3: While specific pathways are not well-documented, potential degradation could involve:
-
Decarboxylation: Loss of the carboxylic acid group as CO2, which can be promoted by heat.
-
Oxidation: The pyridazine ring could be susceptible to oxidation, especially in the presence of light, oxygen, or oxidizing agents.
-
Ring cleavage: Under harsh conditions (e.g., strong acid/base, high heat), the pyridazine ring itself could undergo cleavage.
Q4: What are the recommended storage conditions for this compound solutions?
A4: In the absence of specific data, general best practices should be followed:
-
Solid form: Store the solid compound in a cool, dry, and dark place.
-
In solution:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.
-
Protect from light by using amber vials or covering with foil.
-
The choice of solvent is critical and its stability in that solvent should be verified.
-
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH-Dependent Stability of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in a suitable organic solvent like DMSO or ethanol, where it is freely soluble.
-
Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9).
-
For each pH condition, dilute the stock solution into the buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) and consistent across all samples.
-
-
Stability Testing:
-
Store the prepared buffered solutions at a constant temperature (e.g., room temperature, 37°C).
-
Protect the solutions from light.
-
Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Immediately analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Quantify the remaining percentage of this compound at each time point relative to the amount at time 0.
-
Monitor for the appearance and increase of any new peaks in the chromatogram, which would indicate degradation products.
-
Table 1: Example Data Layout for pH Stability Study
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for determining pH stability.
Technical Support Center: Synthesis of Pyridazine Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridazine carboxylic acids in a question-and-answer format.
Question 1: I am observing a low yield of my desired pyridazine or pyridazinone product. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in your starting materials (e.g., γ-ketoacids, 1,4-dicarbonyl compounds, hydrazine derivatives) can introduce competing side reactions.[1] Always use reagents of the highest possible purity, and purify them if necessary.
-
Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can cause degradation of the pyridazine ring, while temperatures that are too low may result in an incomplete reaction.[1][2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
Solvent and pH: The choice of solvent can significantly affect reaction rates and yields.[1] For cyclocondensation reactions, protic solvents like ethanol or acetic acid are often effective. The pH can also be critical; acidic conditions may catalyze dehydration steps but can also lead to unwanted side reactions if too strong.[1]
-
Water Removal: Cyclization reactions often produce water. Removing this water, for instance with a Dean-Stark apparatus, can shift the reaction equilibrium towards the product and improve the overall yield.[1]
Question 2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of significant byproducts. What are the common side reactions?
Answer: The formation of byproducts is a primary cause of low yields and purification difficulties. Key side reactions to consider include:
-
Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization step is slow or fails to go to completion, this hydrazone can be a major byproduct.[1]
-
Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the reaction with hydrazine can occur at two different sites, leading to a mixture of regioisomeric products.[1] The selectivity can sometimes be controlled by carefully adjusting reaction conditions.
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond within the pyridazine ring can break, leading to a complex mixture of degradation products.[1]
-
Decarboxylation: The carboxylic acid group itself can be labile under certain conditions. Heating the pyridazine carboxylic acid, especially in the presence of a base or acid, can lead to premature decarboxylation, yielding the corresponding unsubstituted pyridazine as a byproduct.[3][4]
-
Incomplete Hydrolysis or Oxidation: If the carboxylic acid is being formed from an ester or nitrile, incomplete hydrolysis will leave starting material in the product mixture. Similarly, if synthesizing via oxidation of an alkyl side chain, incomplete oxidation can result in alcohol or aldehyde byproducts.
Question 3: I am struggling to purify my pyridazine carboxylic acid derivative using silica gel chromatography. The compound is streaking badly on the column. What can I do?
Answer: Tailing or streaking on silica gel is a common problem for basic, nitrogen-containing heterocycles like pyridazines.[5] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[5] Consider the following solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[5] This neutralizes the acidic sites on the silica, minimizing strong adsorption and improving peak shape.
-
Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase such as neutral or basic alumina.[5]
-
Reverse-Phase Chromatography: Reverse-phase HPLC (RP-HPLC) is often a superior method for purifying polar, basic compounds.[5] Adjusting the pH of the aqueous mobile phase with an additive like formic acid or trifluoroacetic acid can further improve peak shape.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyridazine carboxylic acids? The most common methods involve the condensation of 1,4-dicarbonyl compounds (or their equivalents like γ-ketoacids) with hydrazine or its derivatives.[6][7][8] Other significant routes include the oxidation of alkylpyridazines, hydrolysis of pyridazine esters or cyanopyridazines, and functionalization of the pre-formed pyridazine ring.
Q2: How does the electronic nature of the pyridazine ring affect its reactivity? The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[9] This makes it susceptible to nucleophilic attack but generally difficult to functionalize via electrophilic aromatic substitution. It also contributes to the basicity of the nitrogen atoms, although pyridazine is a relatively weak base (pKa ≈ 2.0).[10]
Q3: My protocol involves an N-oxidation step. What are the potential complications? Pyridazine N-oxides can be useful intermediates, but their synthesis and subsequent reactions can be complex. A common side reaction during photochemical reactions of N-oxides is photodeoxygenation, which reverts the compound back to the parent pyridazine.[11][12] The reaction pathways can also be sensitive to substituents on the ring, potentially leading to rearrangements and the formation of pyrazoles or furans.[11]
Q4: Can I selectively functionalize a specific position on the pyridazine ring? Regioselectivity is a significant challenge in pyridazine chemistry.[13] The positions on the ring have different electronic properties, and substitution is governed by both electronic and steric effects.[1] Directing groups or using specific reaction conditions are often necessary to achieve functionalization at a desired position.
Data Presentation
The following table summarizes the impact of key reaction parameters on the synthesis of pyridazine derivatives, illustrating the trade-offs that must be managed during optimization.
| Parameter | Effect on Desired Product Yield | Effect on Byproduct Formation | Troubleshooting Recommendation |
| Temperature | Generally increases with temperature up to an optimum point. | Degradation and N-N bond cleavage increase at excessive temperatures.[1][2] | Screen a range of temperatures (e.g., room temp, 50 °C, 80 °C, reflux) and monitor by TLC/LC-MS to find the optimal balance. |
| Reaction Time | Increases with time until reaction completion. | Longer reaction times can lead to increased degradation of the product. | Monitor the reaction progress closely. Quench the reaction once the starting material is consumed to prevent byproduct formation. |
| pH (Acidic) | Can catalyze cyclization/dehydration steps, increasing the rate.[1] | Strongly acidic conditions can promote unwanted side reactions or degradation.[1] | Use a catalytic amount of a mild acid (e.g., acetic acid) rather than a strong mineral acid. |
| Base (for Hydrolysis) | Stronger base/higher concentration can speed up ester hydrolysis. | Can promote side reactions like decarboxylation, especially with heating.[3] | Use milder conditions (e.g., LiOH in THF/water at room temperature) for sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Ketoacid
This protocol is a general method for the cyclocondensation of a β-aroylpropionic acid with hydrazine.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the γ-ketoacid (1.0 eq) in absolute ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual hydrazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: Saponification of a Pyridazine Carboxylic Ester
This protocol describes a standard basic hydrolysis of an ester to the corresponding carboxylic acid.
-
Reaction Setup: Dissolve the pyridazine carboxylic ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification of a Basic Pyridazine Derivative by Column Chromatography
This protocol is designed to minimize peak tailing during silica gel chromatography.[5]
-
Mobile Phase Preparation: Prepare the eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). To the more polar solvent component, add 0.5-1% (v/v) of triethylamine to neutralize the silica gel.[5]
-
Column Packing: Pack a silica gel column using the prepared mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound. The volatile triethylamine will be removed during this step.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common problems in the synthesis of pyridazine carboxylic acids.
Caption: Troubleshooting workflow for pyridazine carboxylic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium-Catalyzed Synthesis of Pyridazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the palladium-catalyzed synthesis of pyridazines. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for pyridazine synthesis?
A1: The most prevalent methods for synthesizing substituted pyridazines via palladium catalysis include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[1][2] These reactions are valued for their ability to form carbon-carbon and carbon-heteroatom bonds efficiently.[1] The choice of reaction often depends on the desired substituent and the available starting materials.[3]
Q2: Why is the choice of ligand so critical in palladium-catalyzed reactions involving pyridazines?
A2: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, which can inhibit the catalytic activity.[4] The use of sterically hindered and electron-rich ligands is crucial to prevent this catalyst inhibition and promote the desired bond formation.[4][5] Different ligands can significantly impact the reaction's efficiency and selectivity.[3] For electron-deficient heterocycles like pyridazine, ligands such as SPhos and XPhos have proven effective.[3]
Q3: How does the electronic nature of the pyridazine ring affect the reaction conditions?
A3: The electron-deficient nature of the pyridazine ring can be advantageous. It facilitates the oxidative addition of palladium to a halogen-carbon bond, sometimes even without the need for specific or expensive ligands.[6][7] However, this electron deficiency can also make the ring susceptible to side reactions.
Q4: What are the general considerations for setting up a successful palladium-catalyzed pyridazine synthesis?
A4: Key parameters to control for a successful reaction include:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Catalyst and Ligand: The selection of the palladium source and the appropriate phosphine ligand is crucial for high yields.[3]
-
Base: The choice of base is critical, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, as it influences the transmetalation and deprotonation steps.[3][4]
-
Solvent: The solvent must be appropriate for all reagents and facilitate the catalytic cycle. Anhydrous and deoxygenated solvents are often required.[3][8]
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of reactants, products, or the catalyst.[3][9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in-situ. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.[3][10] |
| Inappropriate Ligand | Screen a variety of phosphine ligands. For pyridazine substrates, sterically bulky and electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.[3][11] |
| Incorrect Base | The choice of base is critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄, or organic bases like DBU. The base strength and solubility can significantly impact the reaction outcome.[3][4][12] |
| Poor Substrate Reactivity | The reactivity of halopyridazines generally follows the trend I > Br > Cl.[4] For less reactive chlorides, using more active, third-generation Buchwald-Hartwig catalysts and ligands may be necessary.[4] |
| Solvent Issues | Ensure the solvent is anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF.[8][12] Some reactions may benefit from a mixture of an organic solvent and an aqueous base solution.[3] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction by binding to palladium.[12] |
| Sub-optimal Temperature | Optimize the reaction temperature. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to decomposition.[9] |
Problem 2: Catalyst Deactivation
Possible Causes & Solutions
| Cause | Recommended Action |
| Coordination of Pyridazine Nitrogen | The nitrogen atoms of the pyridazine ring can bind to the palladium center, leading to catalyst poisoning.[4] Use sterically hindered ligands to shield the metal center and prevent this coordination. |
| Formation of Inactive Pd Species | The active Pd(0) catalyst can aggregate to form inactive palladium black, or be oxidized to inactive Pd(II) species.[10][13] The addition of additives like benzoquinone (BQ) can sometimes reoxidize inactive Pd(0) to the active Pd(II) state.[10] |
| Coke Deposition | At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.[13] Optimizing the reaction temperature and time can help minimize coking. |
Problem 3: Side Reactions and Impurity Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Protodeboronation (Suzuki Coupling) | The boronic acid can be cleaved by protons before transmetalation occurs. Use anhydrous solvents and a suitable base to minimize this side reaction.[4] |
| Homocoupling | Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur. Optimizing the reaction conditions, such as catalyst loading and temperature, can reduce this side reaction. |
| N-N Bond Cleavage | Under harsh conditions, the N-N bond in the pyridazine ring can cleave, leading to a complex mixture of byproducts.[9] Use milder reaction conditions whenever possible. |
| Residual Palladium in Product | Palladium residues are common in the final product and often need to be removed, especially in pharmaceutical applications.[14] Purification methods include crystallization, chromatography, or using palladium scavengers.[14][15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a halopyridazine with a boronic acid.
-
Reagent Preparation: In a dry reaction vessel, combine the halopyridazine (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).[4][7]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent system (e.g., a mixture of toluene and water or DME and aqueous Na₂CO₃ solution).[4][7]
-
Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (nitrogen or argon) at the optimized temperature (e.g., 80-110 °C).[4][7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of a halopyridazine with an amine.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine the halopyridazine (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.01-0.02 mmol), the phosphine ligand (e.g., XPhos or SPhos, 0.02-0.04 mmol), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 mmol).[16][17]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.[17]
-
Reaction Execution: Seal the reaction vessel and heat the mixture with stirring to the optimized temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed pyridazine synthesis.
Caption: Troubleshooting flowchart for low yield in pyridazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Reactions on 1,2-Diazines | Bentham Science [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Pyridazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility problems frequently encountered with pyridazine derivatives during experimentation.
Troubleshooting Guides
Issue: My pyridazine derivative is precipitating out of my aqueous assay buffer.
This is a common challenge due to the often hydrophobic nature of substituted pyridazine scaffolds. Follow this systematic approach to troubleshoot and resolve the issue.
Step 1: Initial Assessment
-
Visually Inspect: Confirm the presence of a precipitate in your solution.
-
Review Compound Properties: If available, check the predicted or experimentally determined LogP and pKa values. A high LogP (e.g., > 3) suggests higher lipophilicity and potentially lower aqueous solubility. The pKa will indicate if the molecule's charge state can be manipulated with pH.[1]
Step 2: Optimization of Solvent System
-
Introduce a Co-solvent: The most common initial step is the use of a water-miscible organic solvent.
-
Dimethyl Sulfoxide (DMSO): Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is as low as possible, typically below 0.5-1%, to avoid solvent effects on the assay.[1]
-
Other Co-solvents: If DMSO is incompatible with your assay, consider ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1]
-
-
Increase Co-solvent Concentration: If precipitation persists and the assay can tolerate it, a slight increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) may be effective.[2]
Step 3: pH Adjustment
-
Many pyridazine derivatives contain basic nitrogen atoms (e.g., an amino group) or acidic protons.[1][2] Altering the pH of the buffer can significantly increase solubility by ionizing the molecule.
-
For Basic Derivatives: Adjust the pH of your aqueous buffer to be at least 2 units below the basic pKa of the compound (e.g., pH < 6 for a pKa of 8). This will protonate the basic center, forming a more soluble salt.[1]
-
For Acidic Derivatives: Adjust the pH to be at least 2 units above the acidic pKa to deprotonate the molecule, increasing its solubility.
Step 4: Formulation Strategies
If the above steps are insufficient, more advanced formulation techniques may be necessary.
-
Salt Formation: Using a salt form of the pyridazine derivative, such as a hydrochloride salt, can dramatically increase aqueous solubility compared to the free base.[1]
-
Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming inclusion complexes with enhanced aqueous solubility.[1][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within a hydrophilic polymer carrier, can improve the apparent water solubility.[4]
Below is a troubleshooting workflow to guide your experimental decisions.
Caption: Troubleshooting workflow for pyridazine derivative solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of pyridazine derivatives that influence their solubility?
A1: The solubility of pyridazine derivatives is primarily influenced by their lipophilicity (often measured as LogP or LogD) and their ionization state (governed by their pKa). The pyridazine ring itself is polar and can engage in hydrogen bonding, which contributes favorably to aqueous solubility.[5][6] However, substituents on the ring can dramatically increase lipophilicity, leading to poor water solubility.[2] The presence of basic nitrogen atoms in the pyridazine ring or in substituents allows for pH-dependent solubility enhancement.[1][5]
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon for compounds with limited aqueous solubility. Your compound is soluble in the high-concentration DMSO stock, but when this is diluted into the aqueous buffer, the final concentration of the organic co-solvent may be too low to maintain solubility. The compound then crashes out of the solution, leading to precipitation.[2]
Q3: Can I heat my pyridazine derivative solution to improve solubility?
A3: Gentle heating (e.g., in a 37°C water bath) can be used to help dissolve the compound in a stock solvent like DMSO.[2] However, exercise caution as excessive heat can lead to chemical degradation. Always verify the stability of your compound under these conditions. For aqueous solutions, dissolution is often an endothermic process, so solubility tends to increase with temperature.[7][8]
Q4: Are there any recommended organic solvents for preparing stock solutions of pyridazine derivatives?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro assays due to its strong solubilizing power.[1][7] Other suitable organic solvents include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1] The choice of solvent may depend on the specific derivative and the tolerance of the biological assay.
Q5: How do cyclodextrins improve the solubility of pyridazine derivatives?
A5: Cyclodextrins have a hydrophilic exterior and a hydrophobic internal cavity. They can encapsulate the poorly soluble pyridazine derivative (the "guest") within their cavity, forming a water-soluble "host-guest" or inclusion complex.[1][3] This complex shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility.
Q6: What is the benefit of using a salt form of a pyridazine derivative?
A6: For pyridazine derivatives with basic functional groups, forming a salt (e.g., a hydrochloride salt) is a highly effective strategy to increase aqueous solubility.[1] The salt form is ionic and generally exhibits much higher solubility in water than the neutral free base, especially at a neutral pH.[1] Minaprine, a 3-aminopyridazine derivative, is formulated as a dihydrochloride salt to achieve excellent aqueous solubility, whereas its free base is an oil.[5]
Data Presentation
The solubility of pyridazine derivatives is highly dependent on the specific structure and the solvent used. Below is a summary of solubility data for a representative pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, in various pharmaceutical solvents. This data can serve as a guide for solvent selection.
Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one at Different Temperatures [9][10][11]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 7.21 x 10⁻⁶ | 8.89 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.91 x 10⁻³ | 3.48 x 10⁻³ | 4.09 x 10⁻³ | 4.62 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.88 x 10⁻³ | 5.75 x 10⁻³ | 6.55 x 10⁻³ | 7.37 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 8.91 x 10⁻³ | 1.02 x 10⁻² | 1.16 x 10⁻² | 1.30 x 10⁻² | 1.44 x 10⁻² |
| 1-Butanol | 1.34 x 10⁻² | 1.52 x 10⁻² | 1.71 x 10⁻² | 1.90 x 10⁻² | 2.11 x 10⁻² |
| Ethyl Acetate (EA) | 4.25 x 10⁻² | 4.90 x 10⁻² | 5.56 x 10⁻² | 6.18 x 10⁻² | 6.81 x 10⁻² |
| Propylene Glycol (PG) | 9.36 x 10⁻³ | 1.07 x 10⁻² | 1.21 x 10⁻² | 1.35 x 10⁻² | 1.50 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 2.98 x 10⁻¹ | 3.24 x 10⁻¹ | 3.52 x 10⁻¹ | 3.81 x 10⁻¹ | 4.12 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 3.57 x 10⁻¹ | 3.87 x 10⁻¹ | 4.16 x 10⁻¹ | 4.44 x 10⁻¹ | 4.73 x 10⁻¹ |
Data extracted from literature reports and presented for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
This protocol describes the standard method for preparing a concentrated stock solution of a pyridazine derivative for use in biological assays.
Caption: Workflow for preparing a DMSO stock solution.
Methodology:
-
Weigh Compound: Accurately weigh a precise amount of the pyridazine derivative using an analytical balance.
-
Add Solvent: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Heating (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.[2]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a method for preparing a solution of a pyridazine derivative with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., PBS) at a concentration sufficient to solubilize the drug. Concentrations can range from 1% to 40% (w/v) depending on the requirement.
-
Prepare Compound Stock: Prepare a concentrated stock solution of the pyridazine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).[2]
-
Complexation: Slowly add the compound stock solution dropwise to the vigorously stirring HP-β-CD solution.
-
Equilibrate: Continue to stir the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.[2]
-
Use in Assay: The resulting clear solution containing the compound-cyclodextrin complex can then be used for biological experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD and organic solvent.[2]
Protocol 3: Isothermal Shake-Flask Method for Solubility Determination
This is a standard method to experimentally determine the equilibrium solubility of a pyridazine derivative in a specific solvent.
Methodology:
-
Add Excess Compound: Add an excess amount of the solid pyridazine derivative to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate: Place the vial on a shaker in a constant temperature incubator (e.g., 25°C or 37°C).[1] Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure the solution is saturated.
-
Separate Phases: After equilibration, stop the shaking and allow the undissolved solid to settle.
-
Sample and Filter: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute and Quantify: Dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of the pyridazine derivative in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculate Solubility: Back-calculate to determine the concentration in the original saturated solution, which represents the equilibrium solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. stm.bookpi.org [stm.bookpi.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Functionalized Pyridazines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of functionalized pyridazines. Our goal is to address specific issues encountered during the scaling up of these important heterocyclic compounds.
Troubleshooting Guides
This section addresses common challenges encountered during the scale-up synthesis of functionalized pyridazines, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of regioisomers, over-alkylation, or N-N bond cleavage under harsh conditions.[1] 3. Poor Quality Starting Materials: Impurities in precursors can inhibit the reaction. 4. Sub-optimal Reaction Conditions: Incorrect solvent, base, or catalyst concentration. 5. Product Degradation: The pyridazine product may be unstable under the reaction or workup conditions. | 1. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and reactant stoichiometry. Monitor reaction progress using techniques like TLC or LC-MS. 2. Control Side Reactions: For unsymmetrical precursors, adjust reaction conditions to favor the desired regioisomer.[1] Use milder bases or non-polar solvents to control alkylation.[1] Avoid excessively high temperatures to prevent bond cleavage.[1] 3. Purify Starting Materials: Ensure the purity of all reagents before use. 4. Screen Solvents and Catalysts: Experiment with different solvents and catalysts to find the optimal combination for your specific reaction. 5. Modify Workup Procedure: Employ milder extraction and purification techniques. Avoid strong acids or bases if the product is sensitive. |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: Use of unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines can lead to a mixture of regioisomers.[1] 2. Over-alkylation: Reaction conditions may favor alkylation at multiple sites.[1] 3. Competing Reaction Pathways: The reaction may proceed through multiple pathways leading to different products. | 1. Control Regioselectivity: Modify reaction conditions such as temperature, solvent, and catalyst to influence the reaction pathway.[1] Steric hindrance and electronic effects of substituents can also be exploited to direct the reaction.[1] 2. Optimize Stoichiometry and Addition Rate: Carefully control the stoichiometry of reactants and consider slow, controlled addition of reagents to minimize over-alkylation. 3. Utilize Protecting Groups: Temporarily protect reactive functional groups to prevent unwanted side reactions. |
| Reaction Exotherm and Safety Concerns | 1. Highly Exothermic Reaction: The reaction itself generates a significant amount of heat. 2. Inadequate Heat Removal: The reactor setup may not be sufficient to dissipate the heat generated, leading to a thermal runaway.[2] 3. Accumulation of Unreacted Reagents: A slow start to the reaction followed by a sudden, rapid conversion can lead to a dangerous exotherm. | 1. Controlled Addition of Reagents: Add reagents slowly and monitor the internal temperature closely. 2. Ensure Efficient Cooling: Use a jacketed reactor with a reliable cooling system.[2] Ensure good agitation to promote heat transfer. 3. Dilution: Use an appropriate solvent to increase the thermal mass of the reaction mixture and help absorb heat.[2] 4. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of heat evolution.[2] |
| Purification Challenges at Scale | 1. Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. 2. Product Insolubility/Crystallization Issues: The desired product may be difficult to dissolve for purification or may not crystallize well. 3. Emulsion Formation during Extraction: Formation of stable emulsions can complicate aqueous workups. | 1. Alternative Purification Methods: Explore recrystallization, distillation, or adsorptive purification techniques.[3] For complex mixtures, preparative HPLC may be necessary. 2. Solvent Screening for Recrystallization: Systematically screen different solvents and solvent mixtures to find optimal conditions for crystallization.[3] 3. Break Emulsions: Add brine or change the pH of the aqueous layer to break emulsions. Filtration through celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing the pyridazine core?
A1: The most common and scalable methods generally involve the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or a hydrazine derivative.[4] Another increasingly popular and scalable approach is the inverse-electron-demand aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich dienophiles, which offers a metal-free and highly regioselective route to functionalized pyridazines.[5]
Q2: How can I improve the regioselectivity of my pyridazine synthesis when using an unsymmetrical starting material?
A2: Improving regioselectivity often involves a careful optimization of reaction conditions. Factors that can influence the outcome include the choice of solvent, reaction temperature, and the use of specific catalysts.[1] The electronic and steric properties of the substituents on your starting materials will also play a crucial role. For example, bulky substituents can direct the reaction to the less sterically hindered site.[1]
Q3: My pyridazine product is a dark oil that is difficult to purify. What are my options?
A3: Dark, oily products can be challenging. First, ensure that all starting materials are pure. If the oil persists, column chromatography using a gradient elution might be effective. If chromatography is difficult, consider converting the product to a crystalline salt (e.g., a hydrochloride or tosylate salt) which can often be purified by recrystallization. Distillation under high vacuum can also be an option for thermally stable, non-polar compounds.
Q4: Are there any specific safety precautions I should take when scaling up pyridazine synthesis?
A4: Yes, several safety precautions are critical. Many pyridazine syntheses are exothermic, so it is essential to have a robust cooling system and to add reagents in a controlled manner to manage the reaction temperature.[2] Hydrazine and its derivatives are toxic and potentially explosive, so they must be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q5: What are some common applications of functionalized pyridazines in drug development?
A5: Functionalized pyridazines are prevalent in medicinal chemistry due to their wide range of biological activities.[6] They are found in drugs targeting various diseases and are known to act as inhibitors of several important enzyme families, including kinases (e.g., JAK3, ITK, mTOR, C-Met, BRAF, BTK, and FGFR), and phosphodiesterases (PDEs).[7][8][9] Some pyridazine derivatives also modulate the activity of G-protein coupled receptors (GPCRs) and have shown potential in treating neurological disorders.[10]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction
This protocol is adapted from a method described as efficient and scalable for the synthesis of 6-aryl-pyridazin-3-amines.[5]
Materials:
-
Substituted 1,2,3-triazine (1.0 eq)
-
Substituted 1-propynylamine (1.2 eq)
-
Anhydrous toluene
Procedure:
-
To a solution of the 1,2,3-triazine in anhydrous toluene, add the 1-propynylamine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyridazin-3-amine.
| Reactant Ratios and Conditions | |
| 1,2,3-Triazine | 1.0 eq |
| 1-Propynylamine | 1.2 eq |
| Solvent | Toluene |
| Temperature | Reflux |
| Typical Yield | High |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Pyridazine-Based Kinase Inhibitors
Many functionalized pyridazines act as kinase inhibitors, playing a role in cancer therapy and the treatment of inflammatory diseases.[8] The diagram below illustrates a generalized signaling pathway where a pyridazine derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer.
Caption: Generalized signaling pathway of a pyridazine-based RTK inhibitor.
Experimental Workflow for Scaling Up Pyridazine Synthesis
The following diagram outlines a typical workflow for scaling up the synthesis of a functionalized pyridazine, from initial small-scale reaction optimization to large-scale production and purification.
Caption: A typical experimental workflow for scaling up pyridazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Structure of Synthesized 3-Pyridazineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the chemical structure of newly synthesized compounds is a cornerstone of safe and effective drug discovery and development. For heterocyclic compounds such as 3-pyridazineacetic acid, a molecule of interest in medicinal chemistry, confirming the precise atomic arrangement and the absence of isomeric impurities is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation of this compound, presenting expected data and detailed experimental protocols.
Workflow for Structural Validation
A systematic approach is crucial for the unambiguous structural determination of a synthesized molecule. The following workflow outlines the key stages, from initial purification to comprehensive characterization.
Caption: A general workflow for the synthesis and structural validation of this compound.
Comparative Analysis of Spectroscopic and Chromatographic Techniques
The primary methods for structural validation rely on spectroscopic and chromatographic techniques. Each method provides unique and complementary information. For this compound, it is critical to differentiate it from its potential isomers, such as 3-pyridineacetic acid.
Table 1: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Expected Data for this compound (and its Lithium Salt) | Comparison with 3-Pyridineacetic Acid Isomer |
| ¹H NMR | Number and environment of protons. | The ¹H NMR spectrum of 2-(pyridazin-3-yl)acetic acid lithium salt is available and provides a reference.[1] The pyridazine ring protons will exhibit distinct chemical shifts and coupling patterns compared to a pyridine ring. | 3-Pyridineacetic acid shows characteristic signals for its pyridine ring protons.[2] |
| ¹³C NMR | Number and environment of carbon atoms. | Expected to show distinct signals for the pyridazine ring carbons and the acetic acid moiety. Data for various pyridazine derivatives can be used for estimation.[3][4] | The chemical shifts of the aromatic carbons in the pyridine ring will differ significantly from those in the pyridazine ring. |
| Mass Spec. | Molecular weight and fragmentation pattern. | The molecular ion peak will confirm the molecular formula (C₆H₆N₂O₂). The fragmentation pattern will be characteristic of the pyridazine ring. | While having the same molecular weight, the fragmentation pattern of 3-pyridineacetic acid will differ due to the different ring structure.[2] |
| IR Spec. | Presence of functional groups. | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N, and C-H bonds are expected.[5] | The fingerprint region will differ significantly due to the different aromatic ring vibrations. |
| HPLC | Purity and presence of impurities. | A single, sharp peak should be observed under optimized conditions. Retention time will be characteristic of the compound. | Will have a different retention time, allowing for separation from the target compound. |
| Elemental Analysis | Elemental composition (%C, %H, %N). | The experimental percentages should match the theoretical values for C₆H₆N₂O₂. | Will have a different elemental composition (C₇H₇NO₂). |
Potential Isomeric Impurities
The synthesis of this compound could potentially lead to isomeric byproducts, primarily the isomeric pyridineacetic acids if the starting materials are not pure. Differentiating these is critical.
Caption: Comparison of this compound and its pyridine isomer.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure. For pyridazine derivatives, 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation.[3]
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the structure from fragmentation patterns.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can be used to confirm the structure.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the dry sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups (e.g., O-H, C=O, C=N).
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound and separate it from any impurities.
-
Protocol:
-
Develop a suitable HPLC method, which includes selecting a column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a buffer), and a detector (e.g., UV-Vis at a specific wavelength).
-
Prepare a standard solution of the sample at a known concentration.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the retention time and peak area. Purity is determined by the percentage of the main peak area relative to the total peak area.
-
Elemental Analysis
-
Objective: To determine the elemental composition of the compound.
-
Protocol:
-
Submit a pure, dry sample (typically 1-2 mg) to an analytical laboratory for C, H, N analysis.
-
The instrument combusts the sample, and the resulting gases are quantified to determine the percentage of each element.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula.
-
By employing a combination of these analytical techniques, researchers can confidently validate the structure of synthesized this compound, ensuring its identity, purity, and suitability for further investigation in the drug development pipeline.
References
- 1. 2-(pyridazin-3-yl)acetic acid lithium salt(1845687-62-8) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Comparative Analysis of 3-Pyridazineacetic Acid and Other Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Physicochemical Properties and Biological Activities of 3-Pyridazineacetic Acid in Comparison to Pyridine, Pyrimidine, Pyrazine, and Indole Analogs.
This guide offers a detailed comparative analysis of this compound alongside other key nitrogen-containing heterocyclic compounds: pyridine, pyrimidine, pyrazine, and indole, with a focus on their acetic acid derivatives. The objective is to provide a comprehensive resource for researchers and professionals in drug discovery and development, summarizing key physicochemical properties, biological activities, and synthetic approaches. This report includes quantitative data for direct comparison, detailed experimental protocols for relevant biological assays, and visualizations of pertinent signaling pathways.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug design and development is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties of this compound and its comparators.
| Property | This compound | Pyridine-3-acetic Acid | Pyrimidine-4-acetic Acid | Pyrazineacetic Acid | Indole-3-acetic Acid |
| Molecular Formula | C₆H₆N₂O₂ | C₇H₇NO₂[][2][3] | C₆H₆N₂O₂[4] | C₆H₆N₂O₂ | C₁₀H₉NO₂ |
| Molecular Weight ( g/mol ) | 138.12 | 137.14[][2][3] | 138.12[4] | 124.10 (for Pyrazinoic acid)[5] | 175.18 |
| Melting Point (°C) | 138-140 | 140 - 146[] | 135-137 | 222 - 225 (for Pyrazinoic acid)[5] | 165-169 |
| pKa | ~3.5-4.5 (estimated) | 3.61 (acidic), 4.97 (basic)[6] | ~3.47 (Predicted)[4] | 2.9 (for Pyrazinoic acid)[5][7] | 4.75 |
| LogP | (Not available) | -0.59 to 0.43[6] | (Not available) | 0.175 (for Pyrazinoic acid)[8] | 1.41 |
| Water Solubility | (Not available) | 58.3 g/L[6] | Soluble in PBS (pH 7.2) at 1 mg/ml[9] | Soluble in cold water[5] | Insoluble |
Note: Data for some compounds, particularly this compound and its pyrimidine and pyrazine analogs, is limited in publicly available literature. Values for pyrazineacetic acid are represented by its close analog, pyrazinoic acid.
Biological Activities: A Head-to-Head Comparison
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. This section compares the reported anticancer and antimicrobial activities of derivatives of the heterocyclic cores. Direct comparative studies of the acetic acid derivatives are scarce; therefore, this analysis draws from studies on related derivatives to infer potential activities.
Anticancer Activity
| Heterocycle Core | Reported Anticancer Activities of Derivatives |
| Pyridazine | Derivatives have shown potent cytotoxic activity against various cancer cell lines, including leukemia and breast cancer.[10] Some compounds induce apoptosis via caspase 3/7 activation.[10] |
| Pyridine | Pyridine-based compounds have demonstrated significant anticancer activity, with some derivatives showing IC50 values in the low micromolar range against breast and liver cancer cell lines.[11][12] Mechanisms include induction of G2/M arrest and apoptosis.[11] |
| Pyrimidine | Pyrimidine derivatives are widely recognized for their anticancer properties and form the basis of several clinically used drugs. They exhibit a broad spectrum of activity against various cancer types. |
| Pyrazine | Pyrazine derivatives are known for their antitumor activities.[13] |
| Indole | Indole derivatives are a well-established class of anticancer agents with diverse mechanisms of action, including inhibition of tubulin polymerization and kinase activity. |
Antimicrobial Activity
| Heterocycle Core | Reported Antimicrobial Activities of Derivatives |
| Pyridazine | Some pyridazine derivatives have shown remarkable activity against Gram-positive bacteria.[14] |
| Pyridine | Pyridine derivatives have exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15] MIC values in the low µg/mL range have been reported for some compounds.[16] |
| Pyrimidine | Pyrimidine derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal effects. |
| Pyrazine | Pyrazine derivatives have been reported to have antibiotic activities.[13] |
| Indole | Indole-containing compounds have demonstrated significant antibacterial and antifungal properties. |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments cited in the evaluation of anticancer and antimicrobial activities.
Synthesis of this compound (Illustrative Pathway)
Step 1: Synthesis of 6-Chloropyridazine-3-carbonitrile
A common starting material for pyridazine derivatives is 6-chloropyridazine-3-carbonitrile. This can be prepared from 3,6-dichloropyridazine through nucleophilic substitution of one chlorine atom with a cyanide group.
Step 2: Suzuki Coupling to Introduce a Methyl Group
The remaining chlorine atom can be replaced with a methyl group via a Suzuki coupling reaction with a methylboronic acid derivative.
Step 3: Oxidation of the Methyl Group to a Carboxylic Acid
The methyl group on the pyridazine ring can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.
Step 4: Hydrolysis of the Nitrile
Finally, the nitrile group can be hydrolyzed to the carboxylic acid under acidic or basic conditions to yield this compound.
A more direct, though less detailed, method involves the reaction of 3-oxo-2-arylhydrazonopropanals with cyanoacetic acid in acetic anhydride to form pyridazin-3-one derivatives, which can be further modified.[10] Another approach describes the synthesis of pyridazine-3-carboxylic acid from the cyclization of a hydrazo derivative followed by reaction with malononitrile.[17]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[][2][6][18]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and serially dilute them in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathway Visualization
Several heterocyclic compounds exert their biological effects by modulating specific signaling pathways. While the direct interaction of this compound with these pathways is not yet fully elucidated, related heterocyclic structures have been shown to inhibit key cellular signaling cascades, such as the JNK pathway, which is involved in inflammation and apoptosis.[][6][18][19]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes including apoptosis, inflammation, and cell proliferation. Heterocyclic compounds can potentially inhibit this pathway at various points.
Caption: Simplified JNK signaling pathway and a potential point of inhibition by heterocyclic compounds.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening potential anticancer compounds.
Caption: A generalized workflow for the discovery and development of anticancer drugs.
References
- 2. 3-pyridine-acetic acid | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 4. 4-PYRIMIDINEACETIC ACID CAS#: 325491-53-0 [amp.chemicalbook.com]
- 5. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazinoic acid (CAS 98-97-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. repositorium.uminho.pt [repositorium.uminho.pt]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of activity of jnk kinases new potential inhibitors | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]
A Comparative Analysis of the Bioactivity of 3-Pyridazineacetic Acid and 3-Pyridineacetic Acid Derivatives
In the landscape of heterocyclic compounds, pyridazine and pyridine scaffolds are of significant interest to researchers in drug discovery and development due to their presence in a wide array of biologically active molecules. This guide provides a comparative overview of the bioactivity of derivatives of 3-pyridazineacetic acid and 3-pyridineacetic acid, summarizing key experimental findings and methodologies to inform future research and development endeavors. While direct comparative studies between this compound and 3-pyridineacetic acid are scarce, an examination of their derivatives reveals distinct and overlapping pharmacological profiles.
Overview of Bioactivities
Derivatives of both this compound and 3-pyridineacetic acid have demonstrated a broad spectrum of biological activities. Pyridazine-containing compounds are well-documented for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Similarly, derivatives of 3-pyridineacetic acid have been investigated for their potential as anti-inflammatory, antibacterial, and anticancer agents. 3-Pyridineacetic acid itself is also known as a metabolite of nicotine.[1]
Anti-inflammatory and Analgesic Activity
Derivatives of both heterocyclic systems have been explored for their potential to mitigate inflammation and pain.
This compound Derivatives: The pyridazinone core, a key feature in many pyridazine derivatives, is a prominent structure in the development of anti-inflammatory agents with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] For instance, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have exhibited potent analgesic activity, with some compounds being more effective than aspirin.[4] These derivatives also demonstrated significant anti-inflammatory effects, comparable to indomethacin, without causing gastric ulceration.[4]
3-Pyridineacetic Acid Derivatives: 3-Pyridineacetic acid is utilized in the synthesis of various pharmaceuticals, notably anti-inflammatory and analgesic drugs.[5][6] Novel nicotinic acid (pyridine-3-carboxylic acid) derivatives have been synthesized and shown to possess dual anti-inflammatory and anti-hyperglycemic properties.[7] In vitro assays using human red blood cell hemolysis demonstrated the anti-inflammatory potential of these compounds.[7] Furthermore, derivatives of 3-hydroxy-pyridine-4-one, a related pyridine structure, have shown significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models.[8]
Antimicrobial Activity
The search for novel antimicrobial agents has led to the investigation of both pyridazine and pyridine derivatives.
This compound Derivatives: The pyridazine nucleus is a key component in a variety of compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects.
3-Pyridineacetic Acid Derivatives: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria.[9][10] Some of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid.[9][10] Additionally, various pyridine derivatives have been synthesized and tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12] For example, certain pyridine thiosemicarbazones have demonstrated significant antimicrobial efficacy.[13]
Anticancer Activity
The cytotoxicity of pyridazine and pyridine derivatives against various cancer cell lines has been a focal point of numerous studies.
This compound Derivatives: Pyridazine derivatives have been identified as a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer properties.[5][14]
3-Pyridineacetic Acid Derivatives: Numerous pyridine derivatives have been synthesized and evaluated as potential anticancer agents. For instance, novel pyridine-ureas have shown potent anti-proliferative activity against breast cancer cell lines.[15][16] Other studies have reported on pyridine derivatives that induce G2/M cell cycle arrest and apoptosis in liver and breast cancer cells.[17] Furthermore, pyridine thiosemicarbazones have exhibited significant anticancer activity against various cancer cell lines, with some compounds being more potent than the reference drug Sunitinib.[13]
Data Summary
To facilitate a clear comparison, the following tables summarize the reported bioactivities and, where available, quantitative data for derivatives of this compound and 3-pyridineacetic acid.
Table 1: Comparison of Bioactivities
| Biological Activity | This compound Derivatives | 3-Pyridineacetic Acid Derivatives |
| Anti-inflammatory | Yes (potent, low ulcerogenicity)[2][3][4] | Yes[5][6][7][8] |
| Analgesic | Yes (some more potent than aspirin)[4] | Yes[5] |
| Antimicrobial | Yes | Yes (active against Gram-positive bacteria)[9][10][11][12][13] |
| Anticancer | Yes[5][14] | Yes (active against breast, liver, and other cancer cell lines)[13][15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A baseline measurement of the rat's paw volume is taken using a plethysmograph.
-
The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered, usually intraperitoneally.
-
After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw to induce inflammation and edema.
-
Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: Broth microdilution is a common method.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target bacteria is added to each well.
-
Positive (bacteria and medium) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Lines: Various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are used.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.
Caption: A generalized workflow for the synthesis and biological evaluation of novel heterocyclic compounds.
Caption: A simplified signaling pathway illustrating the anticancer mechanism of certain pyridine derivatives.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 11. longdom.org [longdom.org]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Efficacy of Pyridazine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, pyridazine derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of the in vitro antibacterial performance of select pyridazine derivatives against established antibiotics, supported by experimental data and detailed methodologies. While specific data for 3-pyridazineacetic acid is not available in the reviewed literature, this guide will focus on the broader class of pyridazine and pyridazinone compounds to provide a relevant comparative framework.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyridazine derivatives against common Gram-negative and Gram-positive bacteria, benchmarked against the broad-spectrum antibiotics Ciprofloxacin and Gentamicin. Lower MIC values indicate greater antibacterial potency.
Table 1: In Vitro Antibacterial Activity against Escherichia coli (Gram-Negative)
| Compound/Drug | MIC (µg/mL) | Reference |
| Pyridazine Derivative (Chloro-substituted) | 0.892 - 3.744 | [1][2] |
| Ciprofloxacin | ≤ 2 | [3] |
| Gentamicin | Inhibits 92% of strains at 4 µg/mL |
Table 2: In Vitro Antibacterial Activity against Staphylococcus aureus (Gram-Positive)
| Compound/Drug | MIC (µg/mL) | Reference |
| Pyridazinone Derivative 3 | 4.52 µM | [4] |
| Pyridazinone Derivative 7 | 7.8 µM | [4] |
| Ciprofloxacin | ≤ 4 | [3] |
| Gentamicin | Bactericidal at 1-1024 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Bacterial Inoculum:
-
From a pure, overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a homogeneous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound (e.g., pyridazine derivative) and standard antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Disc Diffusion Method (Kirby-Bauer Assay)
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disc impregnated with the test compound.
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described for the broth microdilution method.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.
c. Application of Discs:
-
Aseptically place paper discs (6 mm in diameter) impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the inoculated MHA plate.
-
Ensure the discs are in firm contact with the agar.
d. Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
e. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone is correlated with the susceptibility of the bacterium to the antimicrobial agent.
Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that a potential mechanism of antibacterial action for some pyridazine derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[3][5][6][7] By targeting this enzyme, these compounds can disrupt critical cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action for certain pyridazine derivatives via the inhibition of bacterial DNA gyrase.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of the antibacterial activity of a novel compound like a pyridazine derivative.
Caption: A generalized workflow for determining the in vitro antibacterial activity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyridazineacetic Acid Derivatives as Analgesic and Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyridazineacetic acid derivatives, focusing on their potential as analgesic and anti-inflammatory agents. By presenting quantitative data from key studies, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of this promising class of compounds and guide future drug discovery efforts.
Comparative Analysis of Biological Activity
The analgesic and anti-inflammatory potential of two distinct series of pyridazineacetic acid amide derivatives has been evaluated in preclinical studies. The core structure consists of a pyridazin-3(2H)-one ring with an acetic acid amide side chain at the N2 position. Variations in substituents at the C6 position of the pyridazinone ring and on the amide moiety have been systematically explored to elucidate their impact on biological activity.
Series 1: [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid amides
This series features a 5-methyl-3-phenyl-pyrazole group at the C6 position of the pyridazinone core. The analgesic and anti-inflammatory activities of various amide derivatives were assessed using the acetic acid-induced writhing test in mice and the carrageenan-induced paw edema model in rats, respectively. Several compounds in this series demonstrated potency exceeding that of the standard drugs, aspirin and indomethacin.[1]
| Compound ID | Amide Substituent (R) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |
| 6a | 4-methylpiperazin-1-yl | 85.2 | 48.5 |
| 6d | 4-phenylpiperazin-1-yl | 88.1 | 52.3 |
| 6e | 4-(2-fluorophenyl)piperazin-1-yl | 92.5 | 55.1 |
| 6g | morpholin-4-yl | 87.6 | 50.2 |
| 6h | piperidin-1-yl | 86.4 | 49.8 |
| 6m | N-octyl | 90.3 | 53.7 |
| Aspirin | - | 75.4 | - |
| Indomethacin | - | - | 45.2 |
Series 2: [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides
In this series, the C6 substituent is a 3,5-dimethyl-4-chloro-pyrazole moiety. The introduction of a chlorine atom and an additional methyl group on the pyrazole ring influences the biological activity profile. The analgesic and anti-inflammatory effects were evaluated using the p-benzoquinone-induced writhing test and the carrageenan-induced hind paw edema model. Certain derivatives displayed activity comparable to the standard drugs.[2][3]
| Compound ID | Amide Substituent (R) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |
| 7c | 4-(2-fluorophenyl)piperazin-1-yl | 78.5 | 46.1 |
| 7d | 4-phenylpiperazin-1-yl | 76.2 | 44.8 |
| 7k | N-octyl | 79.8 | 47.5 |
| Aspirin | - | 79.1 | - |
| Indomethacin | - | - | 48.2 |
Experimental Protocols
Detailed methodologies for the key in vivo assays are provided below to ensure reproducibility and facilitate the evaluation of new compounds against these established benchmarks.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used model assesses the activity of peripherally acting analgesics.
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
Test compounds or the standard drug (e.g., Aspirin) are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). The control group receives the vehicle.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a defined period (e.g., 5-15 minutes) after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a classic model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
Animals are treated with the test compounds, a standard drug (e.g., Indomethacin), or the vehicle.
-
After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vt_control - Vt_treated) / Vt_control] x 100, where Vt is the mean increase in paw volume.
Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridazineacetic acid derivatives.
Experimental Workflow
The screening and evaluation of novel pyridazineacetic acid derivatives for analgesic and anti-inflammatory properties typically follow a standardized workflow. This process begins with the chemical synthesis of a library of compounds, followed by in vivo screening for the desired biological activities.
References
- 1. Amide derivatives of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Docking Analysis of Pyridazine-Based Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyridazine-based inhibitors against different biological targets, supported by experimental and in silico data from recent studies.
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This versatility has spurred extensive research into the design and synthesis of novel pyridazine derivatives as potent and selective inhibitors of various enzymes and receptors. Molecular docking studies have become an indispensable tool in this endeavor, offering insights into the binding modes and structure-activity relationships (SAR) of these compounds. This guide synthesizes findings from multiple comparative docking studies to provide a clear overview of the inhibitory potential of different pyridazine-based compounds.
Data Presentation: A Comparative Overview of Inhibitory Potency
The following tables summarize the quantitative data from various studies, showcasing the inhibitory concentrations (IC50), inhibition constants (Ki), and docking scores of different pyridazine-based inhibitors against their respective targets.
Table 1: Pyridazine-Based Inhibitors of Cyclooxygenase (COX) Enzymes
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Docking Score (kcal/mol) | Reference |
| 5f | COX-2 | 1.50 ± 0.06 | - | -9.3344 | [1] |
| 6f | COX-2 | 1.15 ± 0.05 | - | - | [1] |
| 6e | COX-2 | 2.51 ± 0.11 | - | - | [1] |
| 4c | COX-2 | 0.26 | - | - | [3] |
| 6b | COX-2 | 0.18 | 6.33 | - | [3] |
| Celecoxib (Reference) | COX-2 | 0.35 | - | - | [3] |
| Indomethacin (Reference) | COX-1/COX-2 | - | 0.50 | - | [3] |
Table 2: Pyridazine-Based Inhibitors of Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE)
| Compound Series | Target | Ki Range (nM) | Reference |
| 2a-n | hCA I | 9.03 ± 3.81 - 55.42 ± 14.77 | [2] |
| 2a-n | hCA II | 18.04 ± 4.55 - 66.24 ± 19.21 | [2] |
| 2a-n | AChE | 394.77 ± 68.13 - 952.93 ± 182.72 | [2] |
Table 3: Pyridazine-Based Inhibitors of Kinase Enzymes
| Compound ID | Target | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | [4] |
| 4g | Pim-1 | 0.283 ± 0.01 | [4] |
| 4a | c-Met / Pim-1 | - | [4] |
| 39 | ITK | - | [5] |
Table 4: Pyridazine-Based Inhibitors of Dihydrofolate Reductase (DHFR)
| Compound ID | Target | Binding Energy (kcal/mol) | Reference |
| AJ27 | DHFR | -8.97 | [6] |
| Series AJ | DHFR | -5.12 to -8.97 | [6] |
Experimental Protocols: A Look into the Methodologies
The accuracy and reliability of docking studies are highly dependent on the experimental protocols employed. Below are detailed methodologies from the cited research.
Molecular Docking Protocol for COX-2 Inhibitors[1]
-
Software: Molecular Operating Environment (MOE version 2015.10)
-
Protein Preparation: The X-ray crystal structure of the COX-2 enzyme (PDB entry: 3LN1) was obtained from the RCSB Protein Data Bank. Water molecules not contributing to binding were removed, and hydrogen atoms were added using the Protonate 3D process with default settings. The active site pocket was isolated, and partial charges were calculated.
-
Ligand Preparation: The 3D structures of the pyridazine derivatives were sketched using ChemDraw Office and protonated. Partial charges were calculated, and the energy was minimized using the Merck Molecular Force Field (MMFF94x) until a root mean square deviation (RMSD) gradient of 0.05 kcal mol⁻¹ Å⁻¹ was achieved.
-
Docking Procedure: The MOE Dock option was utilized for docking. The Triangle Matcher placement method was employed, and the primary scoring function was London dG.
-
Validation: The co-crystalline ligand was redocked to validate the docking protocol, achieving an RMSD of 0.4172 Å and a docking score of -9.3344 kcal mol⁻¹.
Molecular Docking Protocol for DHFR Inhibitors[6]
-
Software: AutoDock 4.2
-
Target: Dihydrofolate reductase
-
Docking: The study aimed to dock 20 of the synthesized compounds with the highest estimated free energy of binding into the active site of DHFR. The binding free energy was calculated to be in the range of -5.12 to -8.97 kcal/mole.
Visualizing Molecular Interactions and Workflows
To better understand the complex processes involved in docking studies and the resulting molecular interactions, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the c-Met signaling pathway by a pyridazine derivative.[4]
This guide highlights the significant potential of pyridazine-based compounds as inhibitors for a variety of therapeutic targets. The presented data and methodologies offer a valuable resource for researchers in the field of drug design and development, facilitating the rational design of more potent and selective pyridazine derivatives. The continuous exploration of this chemical scaffold, aided by computational tools like molecular docking, promises to yield novel therapeutic agents for a range of diseases.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors as anticholinergics potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
A Comparative Guide to the Synthetic Routes of 3-Pyridineacetic Acid
The efficient synthesis of 3-pyridineacetic acid, a crucial intermediate in the production of pharmaceuticals like the anti-osteoporosis drug risedronate sodium, has been a subject of significant research.[1][2][3] This guide provides a comparative analysis of various synthetic routes, including established industrial methods and novel approaches, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
Established Industrial Syntheses
The traditional syntheses of 3-pyridineacetic acid have historically relied on starting materials like ethyl nicotinate and 3-acetylpyridine. These methods, while effective, often involve multiple steps and challenging reaction conditions.
Route 1: From Ethyl Nicotinate via 3-Acetylpyridine and the Willgerodt Reaction
A widely practiced industrial method involves the conversion of ethyl nicotinate to 3-acetylpyridine, followed by a modified Willgerodt reaction.[1][3]
Workflow of the Willgerodt-Kindler Reaction Route:
Caption: Synthesis of 3-Pyridineacetic Acid via the Willgerodt-Kindler Reaction.
This pathway is a workhorse in the industry but has drawbacks, including the use of malodorous sulfur compounds and the multi-step nature of the process.
Route 2: Alternative Syntheses from Ethyl Nicotinate
Other established routes starting from ethyl nicotinate have been explored to circumvent the challenges of the Willgerodt reaction. One such method involves reduction, chlorination, cyanation, and subsequent hydrolysis.
Experimental Protocol for Route 2:
-
Reduction: Ethyl nicotinate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Chlorination: The resulting alcohol is converted to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
-
Cyanation: The chloride is then displaced with a cyanide group, typically using potassium cyanide (KCN).
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield 3-pyridineacetic acid.
This route is often less favored due to the use of highly toxic potassium cyanide and expensive reagents like LiAlH₄, which also contribute to a lower overall yield and higher cost.[1]
Novel and Improved Synthetic Routes
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 3-pyridineacetic acid.
Route 3: "One-Pot" Synthesis from 3-Acetylpyridine
A significant improvement over the traditional Willgerodt reaction is the development of a "one-pot" synthesis. This method simplifies the process by combining the Willgerodt-Kindler reaction and the subsequent hydrolysis into a single operational sequence, thereby reducing waste and handling.[3]
Experimental Protocol for the "One-Pot" Synthesis:
-
A mixture of 3-acetylpyridine, sulfur, and morpholine is refluxed for approximately 12 hours.
-
After the initial reaction, excess morpholine is removed via vacuum distillation.
-
Hydrochloric acid is directly added to the residue, and the mixture is refluxed for 4-10 hours.
-
The product, 3-pyridineacetic acid hydrochloride, is isolated by concentration and crystallization.
This streamlined approach simplifies the workup, saves time, and improves the overall efficiency of the synthesis.
Route 4: Synthesis from 3-Vinylpyridine
A novel two-step synthesis starting from 3-vinylpyridine has been reported, offering a more direct route to the target molecule.[2]
Workflow of the 3-Vinylpyridine Route:
Caption: Two-step synthesis of 3-Pyridineacetic Acid from 3-Vinylpyridine.
Experimental Protocol for the 3-Vinylpyridine Route:
-
3-vinylpyridine is reacted with morpholine and sulfur under reflux for 14 hours. The resulting intermediate, 3-pyridinethioacetylmorpholine, is isolated by filtration after pouring the reaction mixture into ice water.
-
The intermediate is then hydrolyzed with hydrochloric acid under reflux for 5 hours. After decolorization with activated carbon and concentration, 3-pyridineacetic acid hydrochloride crystallizes upon cooling.
This method significantly shortens the synthetic sequence and boasts high yields.[2]
Route 5: Three-Component Synthesis of Pyridylacetic Acid Derivatives
A recent and innovative approach involves a three-component reaction utilizing Meldrum's acid derivatives.[4][5] This method allows for the convenient synthesis of a variety of substituted pyridylacetic acid derivatives.
Logical Workflow of the Three-Component Synthesis:
Caption: Three-component synthesis of pyridylacetic acid derivatives.
This approach is particularly valuable for generating libraries of compounds for drug discovery and development due to its flexibility in introducing substituents.
Performance Comparison
The choice of synthetic route depends on various factors, including cost, scalability, safety, and desired purity. The following table summarizes the key performance indicators for the discussed routes.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Reported Yield | Key Advantages | Key Disadvantages |
| Route 1: Willgerodt | Ethyl Nicotinate | Sulfur, Morpholine, HCl | 3 | ~60-70% | Established, scalable | Multi-step, use of malodorous reagents |
| Route 2: Cyanation | Ethyl Nicotinate | LiAlH₄, KCN | 4 | Lower | Avoids Willgerodt | Use of toxic and expensive reagents |
| Route 3: One-Pot | 3-Acetylpyridine | Sulfur, Morpholine, HCl | 1 (operational) | 61.6-63.8%[3] | Simplified process, reduced waste | Still uses Willgerodt chemistry |
| Route 4: Vinylpyridine | 3-Vinylpyridine | Sulfur, Morpholine, HCl | 2 | >86%[2] | Short, high-yielding | Availability and cost of 3-vinylpyridine |
| Route 5: 3-Component | Pyridine-N-oxide | Meldrum's Acid, Nucleophile | 1 (operational) | 52-65%[4] | High versatility for derivatives | May require optimization for specific target |
Conclusion
While the traditional Willgerodt-based synthesis of 3-pyridineacetic acid remains a viable industrial method, newer approaches offer significant advantages in terms of efficiency, safety, and process simplification. The "one-pot" method streamlines the established route, while the synthesis from 3-vinylpyridine presents a shorter and higher-yielding alternative. For the discovery and development of novel pharmaceuticals, the three-component synthesis provides a powerful tool for generating diverse pyridylacetic acid derivatives. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or manufacturing campaign, balancing factors of cost, scale, safety, and the need for molecular diversity.
References
- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 2. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Pyridazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological efficacy of three key diazine isomers: pyridazine, pyrimidine, and pyrazine. While direct comparative studies on the parent isomers are limited, this document synthesizes available data on their derivatives to provide insights into their potential as scaffolds in drug discovery. We will explore their anticancer, anticonvulsant, and anti-inflammatory activities, supported by experimental data and detailed methodologies.
Physicochemical Properties at a Glance
The arrangement of nitrogen atoms within the six-membered aromatic ring of pyridazine, pyrimidine, and pyrazine significantly influences their physicochemical properties, which in turn affects their biological activity and potential as pharmacophores.[1][2]
| Property | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) |
| Structure | Adjacent nitrogen atoms | Nitrogen atoms separated by one carbon | Nitrogen atoms at opposite positions |
| Dipole Moment (D) | ~3.9 D | ~2.3 D | 0 D |
| Boiling Point (°C) | 208 °C | 123-124 °C | 115 °C |
| Basicity (pKa) | 2.3 | 1.3 | 0.6 |
Comparative Biological Efficacy
The unique electronic and structural features of each isomer and their derivatives lead to differing biological activities. Here, we compare their efficacy in key therapeutic areas based on available preclinical data.
Anticancer Activity
Pyridazine, pyrimidine, and pyrazine moieties are integral to many compounds investigated for their anticancer properties.[3][4] Their mechanism of action often involves the inhibition of critical signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation, apoptosis, and inflammation.[5][6]
Quantitative Data Summary: Anticancer Activity of Diazine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various derivatives of pyridazine, pyrimidine, and pyrazine against different cancer cell lines. It is important to note that these values are not from a direct comparative study of the parent isomers but provide a relative indication of the potential of each scaffold.
| Isomer Scaffold | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | 3,6-disubstituted pyridazine | MDA-MB-231 (Breast) | 0.99 - 34.59 | [5] |
| Pyridazinone | Ovarian Cancer | 0.015 | [7] | |
| Pyrimidine | Pyrimidine-triazole | MCF-7 (Breast) | 15.3 | [4] |
| Pyrimidine-pyrazine-oxazole | SiHa (Cervical) | 0.03 | [4] | |
| Pyrazolopyrimidine | A549 (Lung) | 68.75 | [8] | |
| Pyrazine | Imidazo[1,2-a]pyrazine | Hep-2 (Laryngeal) | 11 | [9] |
| Imidazo[1,2-a]pyrazine | A375 (Melanoma) | 11 | [9] | |
| Pyrazolo[3,4-b]pyrazine | MCF-7 (Breast) | Very Significant Inhibition | [10] |
Signaling Pathway: c-Jun N-terminal Kinase (JNK) Pathway
The JNK signaling pathway is a critical regulator of cellular responses to stress, including inflammatory cytokines and growth factors. Its dysregulation is often implicated in cancer. Many heterocyclic compounds, including pyridazine derivatives, exert their anticancer effects by modulating this pathway.[11][12][13][14][15]
JNK Signaling Pathway Diagram.
Anticonvulsant Activity
Derivatives of pyridazine and pyrimidine have been investigated for their potential in managing seizures. The Maximal Electroshock (MES) seizure test is a common preclinical model used to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[16][17]
Quantitative Data Summary: Anticonvulsant Activity of Diazine Derivatives
The following table presents the median effective dose (ED50) for pyridazine and pyrimidine derivatives in the MES test in mice.
| Isomer Scaffold | Derivative Type | ED50 (mg/kg) in MES Test (mice) | Reference |
| Pyridazine | Pyrido[2,3-d] pyridazin-8(7H)-one | Not explicitly stated, but showed activity | [18] |
| Pyrimidine | Triazolopyrimidine | 15.8 | [19] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazine and pyrimidine derivatives has been demonstrated in various preclinical models, such as the carrageenan-induced paw edema assay in rats.[20][21][22] This model is widely used to assess the efficacy of compounds in reducing acute inflammation.
Quantitative Data Summary: Anti-inflammatory Activity of Diazine Derivatives
The following table summarizes the percentage of edema inhibition by derivatives of pyridazine and pyrimidine in the carrageenan-induced paw edema model.
| Isomer Scaffold | Derivative Type | Edema Inhibition (%) | Reference |
| Pyridazine | Isoxazole-pyridazine derivative | Showed forceful activity | [23] |
| Pyrimidine | Pyrimidine derivative | 55.95 - 61.90 | [24] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the assays mentioned in this guide.
VEGFR-2 Kinase Inhibitory Assay (Anticancer)
This assay is used to determine the in vitro potency of a compound in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[9][18][25][26][27][28]
Experimental Workflow: VEGFR-2 Kinase Assay
VEGFR-2 Kinase Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the master mix, followed by the test compounds at various concentrations. Include positive and negative controls.
-
Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the blank control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition) using a detection kit such as ADP-Glo™.
-
Data Analysis: Measure the luminescence signal using a microplate reader and calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Maximal Electroshock (MES) Seizure Test (Anticonvulsant)
The MES test is a standard in vivo model for screening potential anticonvulsant drugs.[5][6][16][17][21][29][30][31]
Experimental Workflow: MES Seizure Test
MES Seizure Test Workflow.
Detailed Protocol:
-
Animal Preparation: Use male albino mice (20-25 g). Allow them to acclimatize to the laboratory conditions.
-
Drug Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.).
-
Waiting Period: Allow a specific time (e.g., 30 or 60 minutes) for drug absorption.
-
Seizure Induction: Induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group. The dose that protects 50% of the animals (ED50) is determined.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[3][7][20][21][22][32]
Experimental Workflow: Carrageenan-Induced Paw Edema
Carrageenan Paw Edema Workflow.
Detailed Protocol:
-
Animal Preparation: Use male Wistar rats (150-200 g).
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
While direct comparative efficacy data for the parent pyridazine, pyrimidine, and pyrazine isomers remains scarce, the available literature on their derivatives highlights their significant potential in various therapeutic areas. Pyrimidine derivatives have shown notable promise in anticancer and anti-inflammatory applications, while pyridazine derivatives have also demonstrated potent anticancer and anticonvulsant activities. The unique physicochemical properties of each isomer undoubtedly contribute to their distinct pharmacological profiles. This guide provides a foundation for researchers to understand the relative merits of these important heterocyclic scaffolds and to design future studies that may include direct comparisons to further elucidate their therapeutic potential.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. paulogentil.com [paulogentil.com]
- 15. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. benchchem.com [benchchem.com]
- 19. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 29. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of Novel Pyridazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an attractive heterocycle for drug design.[4][5] This guide provides a comparative performance benchmark of novel pyridazine derivatives across various therapeutic areas, supported by experimental data to aid in drug discovery and development.
Anticancer Activity
Pyridazine derivatives have shown significant potential as anticancer agents by targeting various biological processes involved in cancer progression.[6]
Table 1: In Vitro Anticancer Activity of Novel Pyridazine Compounds
| Compound | Target/Mechanism | Cell Line | IC50 / % Inhibition | Reference |
| Compound 9e | JNK1 Pathway Inhibitor | NCI-60 Panel | Mean Growth Inhibition: 37.91% at 10 µM | [7][8] |
| A498 (Renal) | 97.91% inhibition | [8] | ||
| T-47D (Breast) | 79.98% inhibition | [8] | ||
| Compound 5b | VEGFR Kinase Inhibitor | HCT-116 (Colon) | Potent Cytotoxicity | [9] |
| VEGFR Kinase Assay | 92.2% inhibition at 10 µM | [9] | ||
| Imidazo[1,2-b]pyridazines | Antimycobacterial | M. tuberculosis H37Rv | MIC of 6.25 µg/mL (for compound 6a) | [3] |
Experimental Protocol: In Vitro Anticancer NCI-60 Cell Line Screening
This protocol outlines the methodology used to evaluate the anticancer activity of novel pyridazine compounds against the NCI-60 human cancer cell line panel.
-
Cell Culture: The NCI-60 cell lines are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared to achieve the desired final concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with the pyridazine compounds at a concentration of 10 µM for a specified incubation period (typically 48 hours).
-
Cell Viability Assay: After incubation, cell viability is assessed using a sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
-
Data Analysis: The percentage growth inhibition is calculated relative to untreated control cells.
Caption: Workflow for in vitro anticancer screening.
Cardiovascular Activity
Several pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasorelaxants.[10][11]
Table 2: Vasorelaxant Activity of Pyridazin-3-one Derivatives
| Compound | Putative Mechanism | Assay | EC50 (µM) | Reference |
| Compound 4f | eNOS Modulation | Isolated Rat Thoracic Aorta | 0.0136 | [11] |
| Compound 4h | eNOS Modulation | Isolated Rat Thoracic Aorta | 0.0117 | [11] |
| Compound 5d | eNOS Modulation | Isolated Rat Thoracic Aorta | 0.0053 | [11] |
| Compound 5e | eNOS Modulation | Isolated Rat Thoracic Aorta | 0.0025 | [11] |
| Hydralazine (Standard) | Vasodilator | Isolated Rat Thoracic Aorta | 18.2100 | [11] |
| Nitroglycerin (Standard) | Vasodilator | Isolated Rat Thoracic Aorta | 0.1824 | [11] |
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
This protocol describes the evaluation of the vasorelaxant effects of pyridazine compounds on isolated rat thoracic aortic rings.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length).
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Pre-contraction: The aortic rings are pre-contracted with phenylephrine or potassium chloride to induce a stable contraction.
-
Compound Addition: Cumulative concentrations of the test pyridazine compounds are added to the organ bath.
-
Data Recording and Analysis: The relaxation responses are recorded and expressed as a percentage of the pre-contraction. The EC50 values are calculated from the concentration-response curves.
Caption: Proposed signaling pathway for vasorelaxation.
Other Pharmacological Activities
The versatility of the pyridazine nucleus extends to a wide range of other biological activities.[1][2][12]
Table 3: Diverse Biological Activities of Pyridazine Derivatives
| Compound Class / Derivative | Biological Activity | Key Findings | Reference |
| Imidazo[1,2-b]pyridazines | Ligands for β-Amyloid Plaques | Ki values ranging from 11.0 to >1000 nM. | [13] |
| Pyridazine-based ALK5 Inhibitors | ALK5 Inhibition | Single-digit nanomolar potency in biochemical assays. | [14] |
| 4-benzylidene-6-(aryl)-4,5-dihydropyridazin-(2H)-ones | Anticonvulsant | Showed anticonvulsant activities. | [12] |
| Various Pyridazine Derivatives | Anti-Hepatitis A Virus (HAV) | Compound 10 showed the highest effect against HAV. | [15] |
| Emorfazone (Marketed Drug) | Analgesic and Anti-inflammatory | Marketed in Japan. | [2] |
This guide highlights the significant potential of novel pyridazine compounds in various therapeutic areas. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Pyridazineacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Pyridazineacetic acid, ensuring compliance and safe handling.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1][2][3][4] Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, regional, national, and international regulations.[1][2][3] The following is a general procedural guide based on best practices for pyridine and acetic acid derivatives.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and strong bases.
2. Waste Collection and Labeling:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard pictograms (e.g., irritant).
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
4. Disposal Method:
-
The primary recommended method for the disposal of this compound is through an approved waste disposal plant.[2][4]
-
Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the disposal of pyridine-containing compounds.
-
Neutralization (for dilute solutions): While neutralization is a common procedure for acidic waste, for this compound, this should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations. If permitted, slowly add a dilute solution of a base such as sodium bicarbonate, with constant stirring, in a well-ventilated area. Monitor the pH to ensure it reaches a neutral range (typically 6-8) before any further steps for aqueous waste disposal are taken.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material into a suitable, sealed container for disposal as hazardous waste.
-
Clean the contaminated surface thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or the appropriate emergency response team.
-
Prevent the spill from entering waterways or sewers.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety Protocol: Handling 3-Pyridazineacetic Acid in a Research Environment
Introduction: 3-Pyridazineacetic acid and its derivatives are valuable intermediates in pharmaceutical research. Due to its chemical properties, safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard Identification and Risk Assessment
Before handling, it is crucial to understand the potential hazards associated with this compound. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2][3]
Summary of Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is the first line of defense against accidental exposure.[4] All personnel must be trained in the proper donning, doffing, and maintenance of PPE.
Step-by-Step PPE Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Don a chemical-resistant lab coat or gown, ensuring complete coverage of personal clothing.
-
Gloves: Wear chemical-resistant nitrile or neoprene gloves.[4] Double-gloving is recommended for extended handling periods.[4]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.[4]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust.[3][4]
Table 1: Required PPE for Handling this compound
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety goggles with side shields & face shield | Chemical-resistant lab coat, Double-gloved (Nitrile/Neoprene) | Required if outside a fume hood (e.g., N95 respirator) |
| Preparing Solutions | Safety goggles with side shields | Chemical-resistant lab coat, Nitrile/Neoprene gloves | Recommended if not in a fume hood |
| General Laboratory Use | Safety goggles | Lab coat, Nitrile gloves | Not required if handled in a well-ventilated area |
Operational and Handling Workflow
Adherence to a standardized workflow minimizes the risk of spills, contamination, and exposure. All handling of this compound, especially the solid form, should occur within a certified laboratory chemical fume hood.[5]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a designated waste container.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid creating dust.
-
Dissolution: If preparing a solution, slowly add the solvent to the solid. When diluting acids, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[6][7]
-
Post-Handling: Tightly seal the primary container.[1][2] Decontaminate the spatula and weighing boat before removing them from the fume hood.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Hand Hygiene: Wash hands thoroughly after completing the task.
Spill and Emergency Procedures
In the event of a spill, a swift and safe response is critical.[4] Emergency eyewash stations and safety showers must be readily accessible.[4]
Step-by-Step Spill Response:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or generates significant dust/vapors, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Contain (Small Spills): For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[8]
-
Neutralize: Slowly neutralize the acidic material with a suitable base, such as sodium bicarbonate, working from the outside in.[4]
-
Collect: Carefully scoop the neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated materials like gloves and pipette tips, must be treated as hazardous waste.[8][9]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[8] It should be kept separate from strong oxidizing agents and bases.[5][8]
-
Collection: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The waste container must be clearly labeled with its contents ("Hazardous Waste: this compound") and associated hazards (Irritant).[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's EHS department.[8]
-
Pickup: Follow institutional procedures to arrange for hazardous waste pickup.[4]
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. rivulis.com [rivulis.com]
- 7. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
